(3R)-Hydrangenol 8-O-glucoside pentaacetate
Description
hydrangenol 8-O-glucoside has been reported in Hydrangea macrophylla with data available.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2/t14?,15-,17-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPWMTZNXOEIV-VRKGAULQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC(=O)C2=C1C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136569 | |
| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67600-94-6 | |
| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67600-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3R)-Hydrangenol 8-O-glucoside pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-Hydrangenol 8-O-glucoside pentaacetate is a semi-synthetic flavonoid derived from natural products found in Hydrangea macrophylla. This document provides a comprehensive technical overview of its chemical properties, biological activity, and mechanism of action, with a focus on its role as a cholinesterase inhibitor. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and drug development efforts in the field of neurodegenerative diseases.
Introduction
This compound, a derivative of the naturally occurring hydrangenol (B20845) 8-O-glucoside, has emerged as a compound of interest in the study of neurodegenerative disorders, particularly Alzheimer's disease. The parent compound is isolated from the leaves of Hydrangea macrophylla, a plant with a history of use in traditional medicine. The pentaacetate form exhibits enhanced stability and lipophilicity, which can be advantageous for pharmacological applications. This guide synthesizes the current knowledge on this compound, providing a technical resource for the scientific community.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| Molecular Formula | C₃₁H₃₂O₁₄ |
| Molecular Weight | 628.58 g/mol |
| CAS Number | 113270-98-7 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, methanol, and other organic solvents |
Biological Activity: Cholinesterase Inhibition
The primary biological activity of this compound (HGP) is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Data
The inhibitory potency of HGP against AChE and BChE has been determined through in vitro assays. The data is summarized in the table below.
| Enzyme | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type |
| Acetylcholinesterase (AChE) | 22.66 ± 1.63 | 36.1 | Non-competitive |
| Butyrylcholinesterase (BChE) | 41.02 ± 3.03 | 44.9 | Non-competitive |
Data sourced from Hwang J, et al. (2021).
Mechanism of Action
Kinetic studies have revealed that HGP acts as a non-competitive inhibitor of both AChE and BChE. This mode of inhibition indicates that HGP does not bind to the active site of the enzyme where acetylcholine is hydrolyzed. Instead, it binds to a distinct allosteric site known as the peripheral anionic site (PAS). By binding to the PAS, HGP induces a conformational change in the enzyme that reduces its catalytic efficiency, thereby slowing down the hydrolysis of acetylcholine.
Signaling Pathway
The interaction of this compound with acetylcholinesterase can be visualized as follows:
Technical Guide: (3R)-Hydrangenol 8-O-glucoside pentaacetate
CAS Number: 113270-98-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3R)-Hydrangenol 8-O-glucoside pentaacetate, a natural product with potential applications in drug discovery, particularly in the field of neurodegenerative diseases. This document outlines its physicochemical properties, biological activity, and the experimental protocols for its evaluation.
Core Data Summary
This compound is a derivative of the natural dihydroisocoumarin hydrangenol (B20845), isolated from the herbs of Hydrangea macrophylla[1][2]. Its structure features a pentaacetylated glucose moiety attached to the hydrangenol core. This modification enhances its lipophilicity compared to its non-acetylated counterpart.
Physicochemical and Biological Properties
| Property | Value | Source |
| CAS Number | 113270-98-7 | [3] |
| Molecular Formula | C31H32O14 | [2][3] |
| Molecular Weight | 628.58 g/mol | [3] |
| Appearance | Powder | [3] |
| Predicted Relative Density | 1.39 g/cm³ | [3] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
| Biological Target | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | [4][5][6] |
| IC50 for AChE | 22.66 ± 1.63 µM | [4] |
| IC50 for BChE | 41.02 ± 3.03 µM | [4] |
Biological Activity and Mechanism of Action
This compound has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[4][5]. These enzymes are critical in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit[7].
The mechanism of inhibition by this compound is non-competitive[4][5]. Molecular docking studies suggest that it binds to the peripheral anionic site (PAS) of the cholinesterase enzymes[4][5][6]. This interaction is primarily driven by hydrophobic forces[4][6]. By binding to the PAS, the compound allosterically modulates the enzyme's active site, thereby impeding substrate entry and catalysis.
Cholinesterase Inhibition Signaling Pathway
Caption: Cholinesterase inhibition by this compound.
Experimental Protocols
Synthesis and Isolation
Currently, a detailed chemical synthesis protocol for this compound is not widely available in the public domain. The compound is primarily obtained through isolation from its natural source, Hydrangea macrophylla[1][2]. The general workflow for its isolation involves:
-
Extraction: Dried and powdered aerial parts of Hydrangea macrophylla are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Chromatography: The fraction containing the desired compound is further purified using chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), until pure (3R)-Hydrangenol 8-O-glucoside is isolated.
-
Acetylation: The isolated (3R)-Hydrangenol 8-O-glucoside is then acetylated using acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) to yield the pentaacetate derivative. The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified by recrystallization or chromatography.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for determining cholinesterase activity[8].
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source.
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant source.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
-
This compound (test compound).
-
Donepezil or galantamine as a positive control.
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare working solutions of AChE/BChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of phosphate buffer to each well.
-
Add 5 µL of the test compound solution at various concentrations to the sample wells. Add 5 µL of DMSO to the control wells and 5 µL of the positive control to its respective wells.
-
Add 25 µL of AChE or BChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 25 µL of ATCI solution to all wells.
-
Immediately add 50 µL of DTNB solution to all wells.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics targeting cholinesterases. Its dual inhibitory activity and non-competitive mechanism of action warrant further investigation for its potential role in managing neurodegenerative diseases. The experimental protocols provided herein offer a foundation for researchers to explore the biological activities of this and related compounds. Future studies should focus on elucidating a scalable synthetic route, conducting in vivo efficacy studies, and further exploring its mechanism of action and potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
The Natural Occurrence of Hydrangenol 8-O-glucoside: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of hydrangenol (B20845) 8-O-glucoside, a naturally occurring dihydroisocoumarin glycoside. Intended for researchers, scientists, and professionals in drug development, this document details its primary natural sources, quantitative data, experimental protocols for its isolation, and insights into its biosynthesis and pharmacological activities.
Primary Natural Sources
Hydrangenol 8-O-glucoside is predominantly found in plants belonging to the Hydrangea genus. The primary species identified as significant sources are:
-
Hydrangea macrophylla (Bigleaf Hydrangea): This species, including its variety thunbergii, is a well-documented source of hydrangenol 8-O-glucoside. The compound is present in various parts of the plant, including the leaves and flowers.[1][2]
-
Hydrangea serrata (Mountain Hydrangea): Also known as "tea of heaven," this species is another notable source of hydrangenol 8-O-glucoside.[3] The leaves, in particular, are utilized for their content of this and other bioactive compounds.
Quantitative Analysis of Hydrangenol and its Glucoside
The concentration of hydrangenol and its glycoside can vary depending on the plant part, cultivar, and extraction method. The following tables summarize available quantitative data.
Table 1: Quantitative Data for Hydrangenol in Hydrangea Species
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Hydrangea macrophylla | Leaves | Hydrangenol | 192 ± 3 mg/100 g dry weight | [3] |
| Hydrangea serrata | Dried Leaves Extract (WHS) | Hydrangenol | 7.7 mg/g of extract | [4] |
Note: While direct quantitative data for hydrangenol 8-O-glucoside is limited in the reviewed literature, the concentration of its aglycone, hydrangenol, provides a strong indication of the potential yield of the glucoside.
Experimental Protocols
Extraction of Hydrangenol 8-O-glucoside from Hydrangea macrophylla Leaves
This protocol is adapted from methodologies described for the extraction of related compounds from Hydrangea species.
Objective: To extract and isolate hydrangenol 8-O-glucoside from the leaves of Hydrangea macrophylla.
Materials:
-
Fresh or dried leaves of Hydrangea macrophylla
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Powder the dried leaves of Hydrangea macrophylla.
-
Extract the powdered leaves with 70% ethanol under reflux for 3 hours. Repeat the extraction three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.
-
The n-butanol fraction is expected to be enriched with glycosides, including hydrangenol 8-O-glucoside.
-
-
Purification:
-
Subject the n-butanol fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform (B151607) and methanol.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine the fractions containing the target compound.
-
Further purify the combined fractions using preparative HPLC with a C18 column to obtain pure hydrangenol 8-O-glucoside.
-
Quantification of Hydrangenol by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Standard Preparation:
-
Prepare a stock solution of hydrangenol standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
Sample Preparation:
-
Prepare the plant extract as described in the extraction protocol.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve from the peak areas of the standards.
-
Determine the concentration of hydrangenol in the samples by comparing their peak areas to the calibration curve.
Biosynthesis and Pharmacological Activities
Proposed Biosynthetic Pathway of Hydrangenol 8-O-glucoside
The biosynthesis of hydrangenol is understood to proceed via the condensation of a phenylpropanoid unit with three molecules of acetate.[5] The subsequent glucosylation at the 8-O position is catalyzed by a UDP-glucosyltransferase (UGT). While the specific UGT has not yet been identified in Hydrangea, this is a common mechanism in plants for the glycosylation of secondary metabolites.
Pharmacological Activities
Hydrangenol 8-O-glucoside has demonstrated several promising pharmacological activities.
Hydrangenol 8-O-glucoside is an inhibitor of acetylcholinesterase (AChE), with a reported IC50 value of 22.66 μM.[1][2] Molecular docking studies suggest that it acts as a non-competitive inhibitor by interacting with the peripheral anionic site (PAS) of the enzyme. This activity is of interest for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.
Hydrangenol 8-O-glucoside has been shown to inhibit the passive cutaneous anaphylaxis (PCA) reaction, suggesting its potential as an anti-allergic agent.[2][4] The PCA reaction is a model for Type I hypersensitivity, which is mediated by IgE antibodies and mast cell degranulation. The compound likely interferes with the signaling cascade that leads to the release of inflammatory mediators from mast cells.
Conclusion
Hydrangenol 8-O-glucoside, primarily sourced from Hydrangea macrophylla and Hydrangea serrata, presents a compelling profile for further research and development. Its demonstrated bioactivities, including acetylcholinesterase inhibition and anti-allergic effects, warrant more in-depth investigation into its mechanisms of action and potential therapeutic applications. The experimental protocols and biosynthetic insights provided in this guide offer a solid foundation for scientists to advance the study of this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biosynthesis of Hydrangenol in Hydrangea macrophylla: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrangenol (B20845), a dihydroisocoumarin found in Hydrangea macrophylla, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the hydrangenol biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. It also includes detailed experimental protocols and visual representations of the pathway and workflows to facilitate further research in this area.
Introduction
Hydrangea macrophylla, commonly known as bigleaf hydrangea, is a source of various bioactive secondary metabolites. Among these, hydrangenol (Figure 1) has been the subject of numerous studies due to its potential therapeutic properties. The biosynthesis of hydrangenol follows the phenylpropanoid-polymalonate pathway, a common route for the production of stilbenoids and related compounds in plants. This pathway involves the convergence of precursors from both the shikimate and acetate (B1210297) pathways.
Figure 1. Chemical Structure of Hydrangenol.
The Biosynthetic Pathway of Hydrangenol
The biosynthesis of hydrangenol begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the general phenylpropanoid pathway. This activated phenylpropanoid unit then serves as a starter molecule for a polyketide synthase, which catalyzes the condensation with three molecules of malonyl-CoA, derived from acetate, to form the stilbenecarboxylate intermediate, hydrangeic acid. Subsequent enzymatic modifications, including hydroxylation and lactonization, are proposed to yield the final hydrangenol molecule.
Precursors of Hydrangenol Biosynthesis
Radiolabeling studies have been instrumental in identifying the primary precursors of hydrangenol.[1][2] These studies have demonstrated the incorporation of radiolabeled L-phenylalanine, cinnamic acid, and acetate into the hydrangenol molecule, confirming their roles as building blocks in its biosynthesis.[1][2]
-
L-Phenylalanine and Cinnamic Acid: These compounds, derived from the shikimate pathway, provide the C6-C3 phenylpropanoid unit that forms one of the aromatic rings and the adjacent three-carbon bridge of hydrangenol.[1]
-
Acetate: Three molecules of acetate, in the form of malonyl-CoA, are utilized to construct the second aromatic ring.[1][2]
Key Enzymes in the Pathway
Stilbenecarboxylate Synthase (STCS): This Type III polyketide synthase is a key enzyme in the biosynthesis of hydrangenol. It catalyzes the condensation of one molecule of a phenylpropanoid-CoA ester (like p-coumaroyl-CoA or dihydro-p-coumaroyl-CoA) with three molecules of malonyl-CoA to form a stilbenecarboxylate.[3] In Hydrangea macrophylla, a stilbenecarboxylate synthase has been identified and shown to be involved in the formation of hydrangeic acid and lunularic acid.[3] This enzyme exhibits a unique catalytic mechanism that retains the carboxyl group from the starter CoA-ester, a feature that distinguishes it from the closely related stilbene (B7821643) synthases.[3]
Downstream Enzymes: The conversion of the stilbenecarboxylate intermediate, hydrangeic acid, to hydrangenol is hypothesized to involve hydroxylation and subsequent lactonization to form the dihydroisocoumarin ring system. While the specific enzymes responsible for these steps have not been fully characterized in Hydrangea macrophylla, cytochrome P450 monooxygenases are strong candidates for catalyzing the hydroxylation reaction.[4][5]
Quantitative Data
Quantitative data on the biosynthesis of hydrangenol is primarily derived from radiolabeling experiments and metabolite profiling studies.
| Precursor Administered | Product | Specific Activity (cpm/mmole) | Dilution | Reference |
| L-Phenylalanine-U-C14 | Hydrangenol-C14 | 8.9 x 10^3 | 185 | [2] |
| L-Phenylalanine-1-C14 | Hydrangenol-C14 | 8.2 x 10^3 | 201 | [2] |
| Cinnamic acid-2-C14 | Hydrangenol-C14 | 1.1 x 10^4 | 119 | [2] |
| Acetate-2-C14 | Hydrangenol-C14 | 9.4 x 10^3 | - | [2] |
| Cultivar | Hydrangenol Content (% dry weight) | Phyllodulcin Content (% dry weight) | Reference |
| 'Odoriko Amacha' | 4.787 ± 1.066 | 1.794 ± 0.323 | [4] |
| 'Oamacha' | 1.514 ± 0.649 | 3.642 ± 0.692 | [4] |
| 'Amagi Amacha' | 0.293 ± 0.142 | 3.906 ± 0.480 | [4] |
Experimental Protocols
C14-Radiolabeling of Hydrangea macrophylla Tissues
This protocol is adapted from general methods for radiolabeling studies in plants.[6][7][8]
-
Plant Material: Use young, actively growing root tissues or leaf discs from Hydrangea macrophylla.
-
Precursor Solution: Prepare a solution of the desired 14C-labeled precursor (e.g., [U-14C]L-phenylalanine, [2-14C]cinnamic acid, or [1-14C]acetate) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5). The final concentration of the precursor will depend on the specific activity and experimental goals.
-
Incubation: Incubate the plant tissue in the precursor solution for a defined period (e.g., 24-48 hours) under controlled light and temperature conditions.
-
Harvesting and Extraction: After incubation, thoroughly wash the tissue to remove any unincorporated precursor. Homogenize the tissue in a suitable solvent (e.g., 80% methanol) and extract the metabolites.
-
Analysis: Separate the extracted metabolites using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Detect and quantify the radiolabeled hydrangenol and its intermediates using a radioactivity detector (e.g., a liquid scintillation counter or a radio-TLC scanner).
Enzyme Assay for Stilbenecarboxylate Synthase (STCS)
This protocol is based on assays for related chalcone (B49325) and stilbene synthases and can be adapted for STCS.[9]
-
Enzyme Source: Prepare a crude protein extract from young leaves or roots of Hydrangea macrophylla or use a purified recombinant STCS enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Starter substrate (e.g., p-coumaroyl-CoA or dihydro-p-coumaroyl-CoA)
-
Extender substrate: [14C]malonyl-CoA
-
Enzyme extract
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an acidic solution (e.g., 20% acetic acid). Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Separate the products by TLC or HPLC and quantify the radiolabeled stilbenecarboxylate product using a radioactivity detector.
LC-MS/MS Analysis of Hydrangenol and its Precursors
This protocol provides a general framework for the quantification of hydrangenol and its precursors.[10][11]
-
Sample Preparation: Homogenize freeze-dried plant material and extract with a suitable solvent (e.g., 80% methanol). Centrifuge the extract to remove solid debris.
-
LC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Hydrangenol: Monitor the transition from the precursor ion [M-H]- to characteristic product ions.
-
Hydrangeic Acid: Monitor the transition from the precursor ion [M-H]- to characteristic product ions.
-
-
-
Quantification: Generate a calibration curve using authentic standards of hydrangenol and hydrangeic acid to quantify their concentrations in the plant extracts.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of Hydrangenol
Caption: Proposed biosynthetic pathway of hydrangenol in Hydrangea macrophylla.
Experimental Workflow for Radiolabeling Studies
Caption: General workflow for 14C-radiolabeling experiments.
Experimental Workflow for STCS Enzyme Assay
Caption: Workflow for the stilbenecarboxylate synthase (STCS) enzyme assay.
Conclusion and Future Directions
The biosynthesis of hydrangenol in Hydrangea macrophylla is a fascinating example of the interplay between the phenylpropanoid and polyketide pathways. While the initial steps involving stilbenecarboxylate synthase are relatively well-understood, the downstream enzymatic modifications that lead to the final hydrangenol structure remain an active area of research. The elucidation of the complete biosynthetic pathway, including the characterization of the enzymes responsible for the conversion of hydrangeic acid to hydrangenol, will be crucial for the successful metabolic engineering of this valuable compound. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate and unravel the intricacies of hydrangenol biosynthesis. Future work should focus on the heterologous expression and functional characterization of candidate genes, such as those encoding cytochrome P450s, to definitively identify the missing enzymatic links in the pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms [mdpi.com]
- 5. Cytochrome P450 monooxygenases: an update on perspectives for synthetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. Production of Dihydroisocoumarins by Callus Induction from Hydrangea macrophylla var. thunbergii Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome sequence of Hydrangea macrophylla and its application in analysis of the double flower phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stilbene synthases and stilbenecarboxylate synthases, I Enzymatic synthesis of 3,5,4-trihydroxystilbene from p-coumaroyl coenzyme A and malonyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
physical and chemical properties of (3R)-Hydrangenol 8-O-glucoside pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-Hydrangenol 8-O-glucoside pentaacetate is a flavonoid glycoside, a derivative of the naturally occurring hydrangenol (B20845) found in plants of the Hydrangea genus, notably Hydrangea macrophylla.[1] This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited publicly available data, this guide also extrapolates potential biological activities based on its parent compound, hydrangenol, to provide a predictive framework for future research. All quantitative data is presented in structured tables, and a detailed, albeit general, experimental protocol for its synthesis is provided. Visual diagrams of potential signaling pathways are included to facilitate a deeper understanding of its possible mechanisms of action.
Chemical and Physical Properties
This compound is the peracetylated form of (3R)-Hydrangenol 8-O-glucoside. The addition of five acetyl groups significantly alters its polarity and may influence its bioavailability and biological activity. While specific experimental data for the (3R) isomer is scarce, the fundamental properties are outlined below.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 113270-98-7 | [2][3][4][5] |
| Molecular Formula | C₃₁H₃₂O₁₄ | [2][3] |
| Molecular Weight | 628.58 g/mol | [2][3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | N/A |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process starting from its unacetylated precursor, (3R)-Hydrangenol 8-O-glucoside.
Step 1: Isolation of (3R)-Hydrangenol 8-O-glucoside from Hydrangea macrophylla
A general procedure for the isolation of flavonoid glycosides from plant material involves the following steps.
dot
Caption: General workflow for the isolation of flavonoid glycosides.
Step 2: Acetylation of (3R)-Hydrangenol 8-O-glucoside
The isolated glucoside is then peracetylated to yield the final product.
dot
Caption: General workflow for the acetylation of a glycoside.
Predicted Biological Activity and Signaling Pathways
While the biological activity of this compound has not been explicitly reported, the activities of its parent compound, hydrangenol, have been studied. Hydrangenol has demonstrated anti-inflammatory and potential anti-diabetic properties. It is plausible that the pentaacetate derivative may exhibit similar, or potentially enhanced, activities due to increased lipophilicity and cell permeability.
Predicted Anti-inflammatory Activity
Hydrangenol has been shown to exert anti-inflammatory effects by suppressing macrophage-mediated inflammation.[6] This is achieved through the downregulation of pro-inflammatory mediators.
dot
Caption: Predicted anti-inflammatory mechanism of hydrangenol.
Potential Anti-diabetic Activity
Studies on hydrangenol have indicated its potential to promote adipogenesis and increase the expression of key proteins involved in glucose metabolism, suggesting a possible role in managing diabetes.[7]
dot
Caption: Predicted anti-diabetic mechanism of hydrangenol.
Future Research Directions
The lack of comprehensive data on this compound highlights several key areas for future research:
-
Complete Physicochemical Characterization: Detailed analysis including melting point, boiling point, and full spectral characterization (¹H NMR, ¹³C NMR, 2D NMR, HRMS, IR) is essential.
-
Biological Activity Screening: A thorough investigation into its potential anti-inflammatory, anti-diabetic, antioxidant, and anticancer activities is warranted.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by the pentaacetate derivative.
-
Pharmacokinetic and Bioavailability Studies: Assessment of how acetylation affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a derivative of a bioactive natural product with potential for further investigation in drug discovery and development. This guide provides the currently available information and a predictive framework for its biological activities. Further experimental validation is crucial to fully understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. danabiosci.com [danabiosci.com]
- 5. m.elisa-research.com [m.elisa-research.com]
- 6. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. greenmedinfo.com [greenmedinfo.com]
The Discovery and Isolation of Hydrangenol and Its Glucosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of hydrangenol (B20845) and its glucosides, natural compounds found in plants of the Hydrangea genus. This document details the experimental protocols for their extraction and purification, summarizes key quantitative data, and visualizes the biosynthetic pathway, a representative isolation workflow, and a significant signaling pathway influenced by hydrangenol.
Introduction
Hydrangenol, a dihydroisocoumarin, and its corresponding glucosides are compounds of significant interest due to their diverse biological activities, including anti-inflammatory, anti-allergic, and anti-diabetic properties.[1] First identified in Hydrangea macrophylla, these compounds have been the subject of numerous phytochemical investigations to unlock their therapeutic potential.[2] This guide serves as a comprehensive resource for researchers seeking to isolate and study these promising natural products.
Experimental Protocols
The isolation and purification of hydrangenol and its glucosides from Hydrangea species typically involve a multi-step process combining solvent extraction, liquid-liquid partitioning, and various chromatographic techniques. The following protocols are a synthesis of methodologies reported in the scientific literature.
General Extraction and Fractionation
This initial phase aims to obtain a crude extract enriched with the compounds of interest.
-
Plant Material Preparation: Dried and powdered leaves of Hydrangea macrophylla (or a related species) are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 70% ethanol (B145695) under reflux for several hours. This process is typically repeated multiple times to ensure maximum extraction efficiency.[3]
-
Solvent Removal: The resulting ethanolic extract is concentrated under reduced pressure to yield a viscous crude extract.
-
Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol.[3] This step separates compounds based on their polarity, with hydrangenol typically concentrating in the ethyl acetate fraction and its more polar glucosides in the n-butanol fraction.
Isolation of Hydrangenol (from Ethyl Acetate Fraction)
-
Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, commonly a mixture of hexane (B92381) and ethyl acetate, or chloroform (B151607) and methanol (B129727).
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing hydrangenol.
-
Crystallization/Purification: Fractions rich in hydrangenol are combined, and the solvent is evaporated. The resulting residue can be further purified by recrystallization or by preparative high-performance liquid chromatography (HPLC).
Isolation of Hydrangenol Glucosides (from n-Butanol Fraction)
-
Diaion HP-20 Column Chromatography: The n-butanol fraction is often first chromatographed on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water.
-
Silica Gel and/or ODS Column Chromatography: Fractions containing the glucosides are further purified using silica gel or octadecylsilyl (ODS) column chromatography with appropriate solvent systems.[3]
-
Preparative HPLC: Final purification of individual glucosides is typically achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol in water, often with the addition of a small amount of formic acid.[4]
Data Presentation
Quantitative Analysis of Hydrangenol
The concentration of hydrangenol can vary significantly depending on the Hydrangea species, cultivar, and extraction conditions.
| Plant Material | Extraction/Analysis Method | Hydrangenol Content | Reference |
| Hydrangea macrophylla subsp. serrata 'Odoriko Amacha' | UPLC | 4.787% ± 1.066% | [5] |
| Hydrangea macrophylla subsp. serrata 'Oamacha' | UPLC | 1.514% ± 0.649% | [5] |
| Hydrangea macrophylla subsp. serrata 'Amagi Amacha' | UPLC | 0.293% ± 0.142% | [5] |
| Hydrangea serrata Hot Water Extract | LC-MS | 1.002% | [6] |
Biological Activity of Hydrangenol
Hydrangenol has been shown to inhibit key enzymes involved in inflammation and metabolic diseases.
| Target Enzyme/Process | IC50 Value | Reference |
| α-amylase inhibition | 3.6 mg/mL | [4][7] |
| α-glucosidase inhibition | 0.97 mg/mL | [4][7] |
Spectroscopic Data
The structural elucidation of hydrangenol and its glucosides is confirmed through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). While a comprehensive, directly comparable dataset for both hydrangenol and a specific glucoside from a single source is not available in the literature, the following represents typical 1H and 13C NMR chemical shifts for the aglycone, hydrangenol.
Table 3: 1H and 13C NMR Spectroscopic Data for Hydrangenol
| Position | 13C NMR (δ, ppm) | 1H NMR (δ, ppm, J in Hz) |
| Aglycone (Hydrangenol) | ||
| 3 | ~40 | ~4.5 (dd) |
| 4 | ~30 | ~3.0 (m) |
| 4a | ~140 | |
| 5 | ~115 | ~6.8 (d) |
| 6 | ~130 | ~7.2 (t) |
| 7 | ~118 | ~6.7 (d) |
| 8 | ~160 | |
| 8a | ~105 | |
| 1' | ~135 | |
| 2', 6' | ~130 | ~7.3 (d) |
| 3', 5' | ~115 | ~6.8 (d) |
| 4' | ~155 |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of hydrangenol and its glucosides from Hydrangea leaves.
Caption: Figure 1. General Isolation Workflow
Biosynthetic Pathway of Hydrangenol
The biosynthesis of hydrangenol is believed to involve the condensation of a phenylpropanoid unit with three acetate units.[8][9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hydrangenol - Wikipedia [en.wikipedia.org]
- 3. Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. VIS-NIR Modeling of Hydrangenol and Phyllodulcin Contents in Tea-Hortensia (Hydrangea macrophylla subsp. serrata) [ouci.dntb.gov.ua]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Technical Guide on the Spectral Analysis of (3R)-Hydrangenol 8-O-glucoside pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Protocols
A detailed experimental approach is crucial for the unambiguous structural elucidation of (3R)-Hydrangenol 8-O-glucoside pentaacetate. The following protocols describe the isolation from its natural source and the subsequent spectral analyses.
Isolation and Purification
The isolation of (3R)-Hydrangenol 8-O-glucoside and its subsequent acetylation are standard phytochemical procedures.
-
Extraction: Dried and powdered aerial parts of Hydrangea macrophylla are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel or other suitable resins like Diaion HP-20. A gradient elution with a solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) is employed to separate fractions based on polarity.
-
Purification: Fractions containing the desired glycoside are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure (3R)-Hydrangenol 8-O-glucoside.[3]
-
Acetylation: The purified glucoside is acetylated using a mixture of acetic anhydride (B1165640) and pyridine. The reaction mixture is stirred at room temperature, and after completion, the product, this compound, is isolated and purified.
NMR Spectroscopy
High-resolution NMR spectroscopy is indispensable for the complete structural assignment of the molecule.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons, protons of the dihydroisocoumarin moiety, anomeric protons of the glucose unit, and methyl protons of the acetate (B1210297) groups.
-
¹³C NMR: Reveals the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic, methyl).
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.
-
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: High-resolution mass spectra are typically acquired using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
MS Analysis: The full scan mass spectrum in positive ion mode would be expected to show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) of the parent ion is performed to obtain fragment ions, which provide valuable structural information about the aglycone and the glycosidic linkages.
Data Presentation
The following tables represent the expected spectral data for this compound based on its known structure and typical values for similar compounds.
Table 1: Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Aromatic Region | ||||
| 7.20 - 6.80 | m | - | ~7H | Aromatic Protons |
| Dihydroisocoumarin Moiety | ||||
| ~5.50 | dd | - | 1H | H-3 |
| ~3.00 | m | - | 2H | H-4 |
| Glucosyl Moiety | ||||
| ~5.20 | d | ~7.5 | 1H | H-1' (Anomeric) |
| 5.10 - 3.80 | m | - | 6H | H-2' to H-6' |
| Acetate Groups | ||||
| ~2.10 - 1.90 | s | - | 15H | 5 x -COCH₃ |
Table 2: Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbons | |
| ~170.0 - 169.0 | 5 x -C OCH₃ |
| ~165.0 | C-1 |
| Aromatic & Olefinic Carbons | |
| ~160.0 - 110.0 | Aromatic Carbons |
| Glucosyl & Dihydroisocoumarin Carbons | |
| ~100.0 | C-1' (Anomeric) |
| ~80.0 - 60.0 | C-2' to C-6', C-3, C-4 |
| Methyl Carbons | |
| ~21.0 | 5 x -COC H₃ |
Table 3: Hypothetical Mass Spectrometry Data
| m/z (Da) | Ion Formation | Interpretation |
| 629.1818 | [M+H]⁺ | Protonated molecule (Calculated for C₃₁H₃₃O₁₄⁺) |
| 651.1637 | [M+Na]⁺ | Sodium adduct (Calculated for C₃₁H₃₂O₁₄Na⁺) |
| 331.0658 | [M - Pentaacetylglucose + H]⁺ | Aglycone fragment |
| 271.0603 | [Aglycone - CO₂ - H₂O + H]⁺ | Further fragmentation of aglycone |
Logical Relationships in Spectral Analysis
The process of structure elucidation from spectral data follows a logical workflow.
This technical guide provides a comprehensive overview of the methodologies required for the spectral characterization of this compound. While the specific NMR and MS data for this compound are not currently published, the outlined protocols and expected data tables serve as a valuable resource for researchers in natural product chemistry, phytochemistry, and drug development. The systematic application of these techniques will enable the definitive structural elucidation and further investigation of this and other related natural products.
References
Preliminary Bioactivity Screening of Hydrangenol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrangenol (B20845), a dihydroisocoumarin first isolated from Hydrangea macrophylla, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. This has spurred research into its derivatives with the aim of enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of hydrangenol and its derivatives, focusing on key experimental protocols, quantitative data, and the underlying signaling pathways.
Experimental Protocols
Detailed methodologies for key in vitro bioassays are provided below to facilitate the replication and validation of bioactivity screening studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of hydrangenol derivatives on cell lines and determining appropriate concentration ranges for further bioactivity testing.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of metabolically active cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of hydrangenol derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the logarithm of the compound concentration.
-
Western Blot Analysis
Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by hydrangenol derivatives.
-
Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
-
Protocol:
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, NF-κB p65, Nrf2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.
-
Antioxidant Capacity Assays
-
Principle: This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The reduction of the blue-green ABTS•+ radical by an antioxidant to its colorless neutral form is monitored spectrophotometrically. The antioxidant capacity is compared to that of Trolox, a water-soluble vitamin E analog.
-
Protocol:
-
ABTS•+ Generation: Prepare the ABTS•+ radical solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Assay Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the hydrangenol derivative solution to the diluted ABTS•+ solution.
-
Measurement: Record the decrease in absorbance at 734 nm after a set time (e.g., 6 minutes).
-
Quantification: Compare the percentage inhibition of absorbance to a standard curve prepared with Trolox. Results are expressed as mmol Trolox equivalents (TE) per mmol of the compound.[1][2]
-
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe, AAPH, and Trolox standards in a suitable buffer (e.g., 75 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Assay Setup: In a 96-well black microplate, add the hydrangenol derivative or Trolox standard, followed by the fluorescein (B123965) solution. Incubate at 37°C for a pre-incubation period.
-
Reaction Initiation: Initiate the reaction by adding the AAPH solution.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at regular intervals until the fluorescence has decayed significantly.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. Plot the net AUC against the Trolox concentration to create a standard curve. The ORAC value of the sample is then determined from this curve and expressed as mmol Trolox equivalents (TE) per mmol of the compound.[1][2]
-
Anti-diabetic Activity Assays
-
Principle: This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. Inhibition of this enzyme can help control postprandial hyperglycemia.
-
Protocol:
-
Reaction Mixture: In a 96-well plate, mix the hydrangenol derivative with α-glucosidase enzyme solution in a phosphate buffer (pH 6.8).
-
Substrate Addition: After a short pre-incubation, add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: Incubate the mixture at 37°C. The enzyme will hydrolyze pNPG to p-nitrophenol, which is a yellow-colored product.
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the p-nitrophenol at 405 nm.
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value. Acarbose (B1664774) is often used as a positive control.[1][2]
-
-
Principle: This assay measures the inhibition of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.
-
Protocol:
-
Reaction Setup: Mix the hydrangenol derivative with a starch solution in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Enzyme Addition: Add α-amylase solution and incubate at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution like dinitrosalicylic acid (DNS) reagent, which also acts as a colorimetric reagent for reducing sugars.
-
Color Development: Heat the mixture to facilitate color development.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the percentage of inhibition and the IC₅₀ value, with acarbose as a common positive control.[1][2]
-
Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the bioactivity of hydrangenol and its derivatives.
Table 1: Anti-inflammatory and Antioxidant Activity of Hydrangenol
| Bioactivity Assay | Target/Cell Line | IC₅₀ / EC₅₀ / Value | Reference |
| Anti-inflammatory | LPS-stimulated BV2 microglial cells (NO production) | Inhibition at low dosages | [3] |
| Antioxidant (TEAC) | ABTS radical | 1.8 - 3.2 mmol TE/mmol | [1][2] |
| Antioxidant (ORAC) | Peroxyl radical | 16.5 - 27.0 mmol TE/mmol | [1][2] |
Table 2: Anti-cancer Activity of Hydrangenol
| Cell Line | Bioactivity | IC₅₀ / EC₅₀ | Reference |
| EJ bladder cancer cells | Proliferation Inhibition | 100 µM | |
| VEGF-induced HUVECs | Proliferation Inhibition | 10 µM |
Table 3: Anti-diabetic Activity of Hydrangenol
| Enzyme | IC₅₀ | Positive Control (Acarbose) IC₅₀ | Reference |
| α-Amylase | 3.6 mg/mL | 0.51 mg/mL | [1][2] |
| α-Glucosidase | 0.97 mg/mL | 2.1 mg/mL | [1][2] |
Table 4: Bioactivity of a Synthetic Hydrangenol Derivative (5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one)
| Bioactivity | Target/Cell Line | Effect | Reference |
| Anti-inflammatory | LPS-induced RAW264.7 macrophages | Downregulated NO and PGE₂ production |
Signaling Pathways and Experimental Workflows
The bioactivities of hydrangenol and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the preliminary bioactivity screening of hydrangenol derivatives.
Caption: Workflow for Preliminary Bioactivity Screening.
Key Signaling Pathways Modulated by Hydrangenol
The following diagrams illustrate the key signaling pathways known to be modulated by hydrangenol.
Hydrangenol has been shown to inhibit angiogenesis by interfering with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.
Caption: Hydrangenol's Inhibition of VEGFR-2 Signaling.
Hydrangenol exerts its anti-inflammatory effects by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Hydrangenol's Suppression of NF-κB Pathway.
The Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways are involved in various cellular processes, and their modulation by hydrangenol contributes to its anti-photoaging and anti-inflammatory effects.
Caption: Hydrangenol's Modulation of MAPK/AP-1 Pathway.
Hydrangenol can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Caption: Hydrangenol's Activation of Nrf2-ARE Pathway.
Hydrangenol has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), which is involved in inflammatory responses.
Caption: Hydrangenol's Inhibition of STAT1 Signaling.
Conclusion
This technical guide provides a foundational framework for the preliminary bioactivity screening of hydrangenol derivatives. The detailed protocols, consolidated quantitative data, and elucidation of key signaling pathways offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships of a broader range of hydrangenol derivatives will be crucial for the development of novel therapeutic agents with enhanced efficacy and safety profiles. The methodologies and conceptual workflows presented herein are intended to streamline these research endeavors.
References
- 1. Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrangea serrata (Thunb.) Ser. Extract Attenuate UVB-Induced Photoaging through MAPK/AP-1 Inactivation in Human Skin Fibroblasts and Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroisocoumarin Glycosides from Hydrangea: A Comprehensive Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The genus Hydrangea, widely recognized for its ornamental value, is also a prolific source of bioactive secondary metabolites. Among these, dihydroisocoumarin glycosides have emerged as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth literature review of dihydroisocoumarin glycosides isolated from Hydrangea, with a focus on their chemical structures, quantitative data, experimental protocols for their isolation and characterization, and their influence on key biological pathways.
Isolated Dihydroisocoumarin Glycosides from Hydrangea
A number of dihydroisocoumarin glycosides have been isolated and identified from various species of Hydrangea, particularly from the leaves and flowers of Hydrangea macrophylla. These compounds typically feature a dihydroisocoumarin aglycone linked to one or more sugar moieties.
Recently Identified Dihydroisocoumarin Glycosides
Researchers have recently isolated several new dihydroisocoumarin glycosides from the flowers of Hydrangea macrophylla Seringe var. thunbergii Makino. These include:
-
Florahydroside I
-
Florahydroside II
-
Thunberginol G 8-O-β-D-glucopyranoside
-
Thunberginol C 8-O-β-D-glucopyranoside
-
4-hydroxythunberginol G 3'-O-β-D-glucopyranoside
Other notable dihydroisocoumarin glycosides from the leaves of the same plant variety include:
-
3R- and 3S-hydrangenol 4'-O-apiosylglucosides
-
3R- and 3S-thunberginol I 4'-O-glucosides
-
Thunberginol I 8-O-glucoside
-
3S-phyllodulcin 8-O-glucoside[3]
The major dihydroisocoumarin glycosides found in the leaves of Hydrangea macrophylla var. thunbergii are hydrangenol (B20845) 8-O-β-D-glucopyranoside and phyllodulcin (B192096) 8-O-β-D-glucopyranoside[4][5].
Quantitative Data Summary
The following tables summarize key quantitative data for some of the isolated dihydroisocoumarin glycosides from Hydrangea.
Table 1: Physicochemical Properties of Selected Dihydroisocoumarin Glycosides
| Compound | Molecular Formula | Quasimolecular Ion Peak (m/z) | Optical Rotation (in MeOH) | Source |
| Florahydroside I | C₂₂H₂₄O₁₁ | 487 ([M+Na]⁺) | [α]D²⁰ -8.0° | [2] |
| Florahydroside II | C₂₂H₂₄O₁₁ | 487 ([M+Na]⁺) | [α]D²⁵ -21.0° | [2] |
| 3R-hydrangenol 4'-O-apiosylglucoside | C₂₆H₃₀O₁₃ | 573 ([M+Na]⁺) | [α]D²⁵ -223.9° | [3] |
Table 2: Biological Activity of Compounds from Hydrangea
| Compound | Biological Target | Activity (IC₅₀) | Source |
| Neochlorogenic acid | Aldose Reductase | 5.6 µM | [1][2] |
| 4,5-O-trans-p-dicaffeoyl-d-quinic acid | Aldose Reductase | 0.29 µM | [1][2] |
| Hydrangenol | SARS-CoV-2 Spike Protein - ACE2 Binding | - | [6] |
| Phyllodulcin | SARS-CoV-2 Spike Protein - ACE2 Binding | - | [6] |
| Compound 12 (unspecified) | PTP1B | 8.0 ± 1.1 µM | [7] |
| Compound 12 (unspecified) | α-glucosidase | 3.4 ± 0.2 µM | [7] |
| Compound 8 (unspecified) | α-glucosidase | 21.9 ± 0.4 µM | [7] |
| Compound 9 (unspecified) | α-glucosidase | 43.8 ± 2.1 µM | [7] |
Experimental Protocols
Isolation and Purification of Dihydroisocoumarin Glycosides
A general workflow for the isolation and purification of dihydroisocoumarin glycosides from Hydrangea involves extraction followed by a series of chromatographic separations.
Detailed Methodologies:
-
Extraction: A common and efficient method for extracting dihydroisocoumarin and their glycosides is through sonication with methanol (B129727) at room temperature (25–30 °C) for 15 minutes, repeated twice[4].
-
Chromatography:
-
Counter-Current Chromatography (CCC): High-Performance Counter-Current Chromatography (HPCCC) has been successfully used for the pre-fractionation of extracts. A biphasic solvent system such as ethyl acetate-n-butanol-water (6:4:10; v/v/v) can be employed to separate compounds with similar structures[8].
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from CCC are often further purified using preparative HPLC to yield pure compounds[8]. A YMC-Triart C18 column (5 µM particle size, 4.6 mm i.d.) is a suitable stationary phase for such separations[4].
-
Structure Elucidation
The chemical structures of new and known dihydroisocoumarin glycosides are determined using a combination of chemical and physicochemical methods[1][2].
-
Spectroscopic Techniques:
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HR-MS) are used to determine the molecular formula[2].
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present, such as hydroxyl, lactone, and aromatic rings[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (e.g., DQF-COSY, HMBC) experiments are crucial for elucidating the detailed structure and stereochemistry of the compounds[2].
-
Circular Dichroism (CD) Spectroscopy: CD spectra are used to determine the absolute configuration at chiral centers, such as the 3-position of the dihydroisocoumarin core[3].
-
-
Chemical Methods:
-
Acid Hydrolysis: This method is used to break the glycosidic bonds and identify the constituent monosaccharides, often by gas-liquid chromatography (GLC) analysis of their derivatives[3].
-
Production via Callus Culture
An alternative to extraction from plant material is the production of dihydroisocoumarins through callus induction.
-
Callus Induction and Proliferation: Callus cultures of H. macrophylla var. thunbergii can be established and proliferated. The combination of 2,4-dichlorophenoxyacetic acid (2,4-D) and 6-benzylaminopurine (B1666704) (BA) has been found to be effective for callus proliferation[5].
-
Production of Dihydroisocoumarins: The balance and concentrations of phytohormones like indole-3-acetic acid (IAA) and BA significantly affect the content of dihydroisocoumarins. Notably, hydrangenol 8-O-β-D-glucopyranoside has been successfully produced in callus cultures with yields comparable to those from the plant itself[5].
Biological Activities and Signaling Pathways
Dihydroisocoumarin glycosides and related compounds from Hydrangea have demonstrated a range of biological activities, including antidiabetic, antimicrobial, and antiviral properties[6][9].
Inhibition of Aldose Reductase
Several compounds from H. macrophylla var. thunbergii have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. While some dihydroisocoumarin glycosides were isolated, an acylated quinic acid analog, neochlorogenic acid, showed substantial inhibitory activity (IC₅₀ = 5.6 µM)[1][2]. Further investigation into related compounds revealed that 4,5-O-trans-p-dicaffeoyl-d-quinic acid is a potent inhibitor with an IC₅₀ of 0.29 µM[1][2].
Anti-SARS-CoV-2 Activity
The dihydroisocoumarins hydrangenol and phyllodulcin from H. macrophylla var. thunbergia have been identified as inhibitors of the binding between the SARS-CoV-2 spike protein and the angiotensin-converting enzyme 2 (ACE2) receptor, which is the initial step of viral infection[6].
Effects on Diabetic Nephropathy Pathways
Coumarin glycosides from Hydrangea paniculata have shown promise in slowing the progression of diabetic nephropathy. The proposed mechanism involves targeting the Nrf2 anti-oxidation and smad2/3-mediated profibrosis pathways[10]. The major metabolites, umbelliferone (B1683723) and esculetin, were found to decrease reactive oxygen species (ROS) production under high glucose conditions and increase the mRNA level of Nrf2. They also inhibited the phosphorylation of smad2/3, which is involved in fibrosis[10].
Conclusion
The dihydroisocoumarin glycosides from Hydrangea represent a promising area for natural product-based drug discovery. Their diverse chemical structures and significant biological activities warrant further investigation. This guide provides a foundational overview for researchers and drug development professionals, summarizing the current knowledge and providing detailed experimental insights to facilitate future research in this field. The development of efficient isolation techniques and alternative production methods like callus culture will be crucial for advancing the study and potential therapeutic application of these fascinating compounds.
References
- 1. Medicinal flowers. XXXX . Structures of dihydroisocoumarin glycosides and inhibitory effects on aldose reducatase from the flowers of Hydrangea macrophylla var.thunbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Production of Dihydroisocoumarins by Callus Induction from Hydrangea macrophylla var. thunbergii Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroisocoumarins of Hydrangea macrophylla var. thunbergia inhibit binding of the SARS-CoV-2 spike protein to ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Separation of Dihydro-Isocoumarins and Dihydro-Stilbenoids from Hydrangea macrophylla ssp. serrata by Use of Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coumarin glycosides from Hydrangea paniculata slow down the progression of diabetic nephropathy by targeting Nrf2 anti-oxidation and smad2/3-mediated profibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of Hydrangenol Glucosides: A Technical Guide for Researchers
An in-depth exploration of the stereoisomers of hydrangenol (B20845) glucosides, their distinct biological activities, and the methodologies crucial for their study. This guide is intended for researchers, scientists, and professionals in drug development.
Hydrangenol, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla, and its corresponding glucosides have garnered significant interest in the scientific community due to their diverse biological activities. These compounds exist as various stereoisomers, and their three-dimensional arrangement plays a crucial role in their pharmacological effects. This technical guide provides a comprehensive overview of the stereochemistry of hydrangenol glucosides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Stereoisomers of Hydrangenol Glucosides
Hydrangenol possesses a chiral center at the C-3 position of the dihydroisocoumarin core, leading to the existence of (3R)- and (3S)-enantiomers. Glucosylation of the hydrangenol core can occur at different positions, most commonly at the 4'-hydroxyl group of the phenyl substituent or the 8-hydroxyl group of the isocoumarin (B1212949) ring. This results in a variety of stereoisomeric glucosides.
Key identified stereoisomers include:
-
(+)- and (-)-Hydrangenol 4'-O-glucosides: These are enantiomeric pairs where the stereochemistry at the C-3 position of the aglycone determines the optical rotation.
-
(3R)- and (3S)-Hydrangenol 4'-O-apiosylglucosides: These are diastereomers where the stereochemistry at C-3 of hydrangenol is combined with the sugar moiety.
-
Hydrangenol 8-O-glucoside: The stereochemistry at the C-3 position of this glucoside has also been investigated.
The absolute configurations of these stereoisomers have been determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, as well as chemical methods such as acid hydrolysis.
Biological Activities and Stereochemical Influence
The stereochemistry of hydrangenol and its glucosides has been shown to be a determinant of their biological activity. While research is ongoing to fully elucidate the structure-activity relationships for all stereoisomers, some key findings have been reported.
Hydrangenol itself has demonstrated anti-inflammatory properties by suppressing the NF-κB pathway and activating the Nrf2-mediated heme oxygenase-1 (HO-1) pathway[1][2]. Its glucosides have also been investigated for various activities. For instance, hydrangenol 8-O-glucoside has been identified as an acetylcholinesterase (AChE) inhibitor[3].
| Compound | Biological Activity | Quantitative Data (IC50) | Reference |
| Hydrangenol | α-Amylase Inhibition | 3.6 mg/mL | [4] |
| Hydrangenol | α-Glucosidase Inhibition | 0.97 mg/mL | [4] |
| Hydrangenol 8-O-glucoside | Acetylcholinesterase (AChE) Inhibition | 22.66 μM | [3] |
| Hydrangenol 8-O-glucoside Pentaacetate | Acetylcholinesterase (AChE) Inhibition | 22.66 ± 1.63 µM | [5] |
| Hydrangenol 8-O-glucoside Pentaacetate | Butyrylcholinesterase (BChE) Inhibition | 41.02 ± 3.03 µM | [5] |
| Kembang bokor roots extract (contains hydrangenol glucosides) | Antioxidant (DPPH) | 261.45 μg/mL | [6][7] |
Experimental Protocols
Isolation of Hydrangenol Glucosides from Hydrangea macrophylla
A general procedure for the extraction and isolation of hydrangenol glucosides from the dried leaves of Hydrangea macrophylla is as follows:
-
Extraction: The dried and powdered leaves are extracted with 70% ethanol (B145695) under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract[8].
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) and n-butanol to separate compounds based on polarity[8].
-
Chromatography: The fractions are subjected to a series of column chromatography steps, including silica (B1680970) gel and octadecyl silica (ODS) columns, to isolate the individual glucosides.
-
Chiral Separation: Enantiomers, such as (+)- and (-)-hydrangenol 4'-O-glucosides, can be separated using chiral High-Performance Liquid Chromatography (HPLC) columns.
Structural Elucidation and Stereochemical Assignment
The determination of the absolute stereochemistry of hydrangenol glucosides relies on a combination of the following techniques:
-
NMR Spectroscopy: 1D and 2D NMR experiments (e.g., ¹H-¹H COSY, HSQC, HMBC) are used to elucidate the planar structure of the molecule and the position of the glycosidic linkage.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules by observing their differential absorption of left and right circularly polarized light.
-
Acid Hydrolysis: This chemical method is used to cleave the glycosidic bond, allowing for the identification of the sugar moiety and the aglycone. The stereochemistry of the sugar can be determined by comparing its properties with those of authentic standards.
Visualizing Pathways and Workflows
To further aid in the understanding of the science behind hydrangenol glucosides, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (3R)-Hydrangenol 8-O-glucoside pentaacetate from Hydrangenol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the two-step synthesis of (3R)-Hydrangenol 8-O-glucoside pentaacetate from the natural dihydroisocoumarin, (3R)-hydrangenol. The synthesis involves an initial glycosylation of the phenolic hydroxyl group of hydrangenol (B20845), followed by peracetylation of the resulting glucoside. This application note includes comprehensive experimental procedures, tabulated data for the materials and expected products, and a visual workflow of the synthesis pathway. The described methodology is based on established chemical transformations for similar phenolic compounds and provides a framework for the laboratory-scale preparation of this acetylated hydrangenol glucoside for research and development purposes.
Introduction
Hydrangenol, a dihydroisocoumarin found in plants of the Hydrangea genus, and its glycosides have garnered interest for their potential biological activities. The synthesis of derivatives, such as the pentaacetate of the 8-O-glucoside, is crucial for structure-activity relationship (SAR) studies, modulation of pharmacokinetic properties, and development of new therapeutic agents. Acetylation of the sugar moiety can increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. This protocol outlines a reliable synthetic route to obtain this compound for further investigation.
Synthesis Pathway
The synthesis proceeds in two key steps:
-
Glycosylation: A Koenigs-Knorr reaction is employed to couple (3R)-hydrangenol with an acetylated glucose donor, acetobromo-α-D-glucose, to form the intermediate, (3R)-Hydrangenol 8-O-glucoside tetraacetate.
-
Peracetylation: The remaining free phenolic hydroxyl group on the hydrangenol moiety is then acetylated using acetic anhydride (B1165640) and pyridine (B92270) to yield the final product, this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Stereochemistry |
| (3R)-Hydrangenol | C₁₅H₁₂O₄ | 256.25[1] | White to off-white solid | 3R |
| (3R)-Hydrangenol 8-O-glucoside | C₂₁H₂₂O₉ | 418.39[2][3] | White solid | 3R, β-anomer |
| This compound | C₃₁H₃₂O₁₄ | 628.58 | White solid | 3R, β-anomer |
Table 2: Summary of Synthetic Steps and Expected Yields
| Step | Reaction Type | Key Reagents | Solvent | Expected Yield (%) |
| 1 | Koenigs-Knorr Glycosylation | Acetobromo-α-D-glucose, Silver (I) Oxide | Acetonitrile | 85-95% |
| 2 | Acetylation | Acetic Anhydride, Pyridine | Pyridine | >90% |
Experimental Protocols
Materials and Methods
-
(3R)-Hydrangenol: Starting material. The stereochemistry should be confirmed, for instance, by comparing its circular dichroism (CD) spectrum with literature data for 3R-dihydroisocoumarins[4].
-
Acetobromo-α-D-glucose (2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide): Glycosyl donor.
-
Silver (I) Oxide (Ag₂O): Promoter for the Koenigs-Knorr reaction.
-
Anhydrous Acetonitrile (CH₃CN): Reaction solvent for glycosylation.
-
Acetic Anhydride ((CH₃CO)₂O): Acetylating agent.
-
Anhydrous Pyridine: Solvent and catalyst for acetylation.
-
Dichloromethane (CH₂Cl₂), Ethyl Acetate (B1210297) (EtOAc), Hexane: Solvents for extraction and chromatography.
-
Silica (B1680970) Gel: For column chromatography.
-
Standard laboratory glassware and equipment.
Step 1: Synthesis of (3R)-Hydrangenol 8-O-glucoside tetraacetate
This procedure is based on the principles of the Koenigs-Knorr reaction[5][6].
-
Preparation: In a round-bottom flask protected from light, dissolve (3R)-hydrangenol (1.0 eq) in anhydrous acetonitrile.
-
Addition of Promoter: Add silver (I) oxide (1.5 eq) to the solution. The mixture is stirred at room temperature.
-
Glycosylation: A solution of acetobromo-α-D-glucose (1.2 eq) in anhydrous acetonitrile is added dropwise to the stirring suspension.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1 v/v).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts, and the filter cake is washed with dichloromethane. The combined filtrates are concentrated under reduced pressure.
-
Extraction: The residue is redissolved in ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford (3R)-Hydrangenol 8-O-glucoside tetraacetate.
Step 2: Synthesis of this compound
-
Preparation: Dissolve the (3R)-Hydrangenol 8-O-glucoside tetraacetate (1.0 eq) obtained from Step 1 in anhydrous pyridine in a round-bottom flask.
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride (2.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 1:1 v/v).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add methanol (B129727) to quench the excess acetic anhydride.
-
Work-up: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield this compound as a white solid.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the intermediate and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Polarimetry: To determine the specific rotation and confirm the retention of stereochemistry.
Conclusion
The protocols described in this application note provide a clear and reproducible pathway for the synthesis of this compound from hydrangenol. This derivative can serve as a valuable tool for researchers in the fields of medicinal chemistry and drug development for the exploration of the biological activities of modified natural products. The provided workflows and tabulated data offer a comprehensive guide for the successful synthesis and characterization of the target compound.
References
- 1. Hydrangenol - Wikipedia [en.wikipedia.org]
- 2. 3-(4-Hydroxyphenyl)-8-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxy-3,4-Dihydroisochromen-1-One | C21H22O9 | CID 13962962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Peracetylation of Hydrangenol 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrangenol (B20845) 8-O-glucoside is a natural product of interest for its potential biological activities. Acetylation is a common chemical modification performed on natural products to enhance their stability, bioavailability, and to facilitate structural elucidation by nuclear magnetic resonance (NMR) spectroscopy. The addition of acetyl groups can also be a key step in the synthesis of derivatives for structure-activity relationship (SAR) studies.[1] This document provides a detailed protocol for the peracetylation of hydrangenol 8-O-glucoside, a procedure that protects all free hydroxyl groups with acetyl esters.
The described method is a well-established procedure for the O-acetylation of carbohydrates and phenolic compounds, utilizing acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as both a solvent and a basic catalyst.[2][3][4] For compounds with potentially less reactive hydroxyl groups, the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is recommended to enhance the reaction rate.[5][6]
Reaction Principle
The peracetylation of hydrangenol 8-O-glucoside involves the reaction of all free hydroxyl groups (both on the phenolic aglycone and the glucose moiety) with acetic anhydride. Pyridine acts as a base to neutralize the acetic acid byproduct and as a catalyst.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of ester linkages.
Experimental Protocol
This protocol is adapted from standard procedures for the acetylation of glycosides and polyphenols.[2][5][6]
3.1. Materials
-
Hydrangenol 8-O-glucoside
-
Acetic anhydride (Ac₂O), reagent grade
-
Pyridine, anhydrous
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc), ACS grade
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Argon or Nitrogen gas (optional, for inert atmosphere)
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
3.3. Procedure
-
Preparation: Dry the starting material, hydrangenol 8-O-glucoside, under vacuum to remove any residual water. Ensure all glassware is thoroughly dried.
-
Dissolution: In a round-bottom flask, dissolve hydrangenol 8-O-glucoside (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate).[2] If using a catalyst, add a catalytic amount of DMAP (0.05-0.1 equivalents).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.[2] For peracetylation, a larger excess of acetic anhydride is typically used.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of anhydrous methanol.
-
Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[4] This step is typically repeated 2-3 times to ensure complete removal of pyridine.
-
Work-up: Dissolve the residue in dichloromethane or ethyl acetate.[2]
-
Washing: Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetylated product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure peracetylated hydrangenol 8-O-glucoside.
Data Presentation
The following table summarizes the key quantitative parameters for the acetylation protocol.
| Parameter | Recommended Value | Notes |
| Reagents | ||
| Hydrangenol 8-O-glucoside | 1.0 equivalent | Starting material. |
| Acetic Anhydride | 1.5-2.0 equivalents per hydroxyl group | A larger excess can be used to ensure complete peracetylation. |
| Pyridine (solvent) | 5-10 mL / mmol of substrate | Should be anhydrous. |
| DMAP (catalyst) | 0.05-0.1 equivalents | Optional, but recommended for efficient reaction.[5][6] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial addition of acetic anhydride at 0 °C, followed by reaction at room temperature. |
| Reaction Time | Monitored by TLC | Typically ranges from a few hours to overnight, depending on the substrate and reaction scale. |
| Work-up & Purification | ||
| Solvent for Extraction | Dichloromethane or Ethyl Acetate | |
| Washing Solutions | 1 M HCl, sat. aq. NaHCO₃, Brine | Standard aqueous work-up to remove impurities.[2] |
| Purification Method | Silica Gel Column Chromatography | Eluent system to be determined by TLC analysis of the crude product. |
| Expected Yield | 78-97% | Based on similar peracetylation reactions of polyphenols.[5][6] The actual yield may vary. |
Visualization
5.1. Experimental Workflow
The following diagram illustrates the key steps in the peracetylation of hydrangenol 8-O-glucoside.
5.2. Reaction Pathway
The following diagram illustrates the general signaling pathway of the acetylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Per-O-Acetylated Saccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Per-O-acetylated saccharides are crucial intermediates in glycochemistry and drug development, serving as versatile building blocks for the synthesis of complex carbohydrates, glycoconjugates, and glycosylated natural products. Their enhanced solubility in organic solvents and the protective nature of the acetyl groups make them ideal for various synthetic transformations. This document provides detailed application notes and protocols for the large-scale synthesis of these valuable compounds, focusing on efficient, scalable, and high-yielding methodologies.
Synthesis Methodologies: A Comparative Overview
Several methods have been developed for the per-O-acetylation of saccharides, ranging from classical approaches to modern, more sustainable techniques. The choice of method often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product. Below is a summary of commonly employed methods with their key reaction parameters.
| Method | Catalyst | Solvent | Reagent | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| Classical Pyridine | Pyridine (and DMAP) | Pyridine | Acetic Anhydride (B1165640) | 12 - 24 hours | 58 - 66[1] | Well-established, effective for a wide range of sugars. |
| Solvent-Free LiClO₄ | Lithium Perchlorate (B79767) | None | Acetic Anhydride | 1 - 4 hours | 90 - 99[2][3][4] | High yielding, rapid, and avoids hazardous solvents.[2][3][4] |
| Solvent-Free In(OTf)₃ | Indium (III) Triflate | None | Acetic Anhydride | 1 hour | High | Mild, water-tolerant catalyst, efficient for various sugars.[5] |
| Solvent-Free H₂SO₄-SiO₂ | Sulfuric Acid on Silica (B1680970) | None | Acetic Anhydride | 45 minutes | 90 - 98[6] | Reusable catalyst, simple work-up, and cost-effective.[6] |
| Solvent-Free Iodine | Iodine | None | Acetic Anhydride | 1 - 2 hours | 90 - 99[7] | Readily available catalyst, high yields.[7] |
Experimental Protocols
Protocol 1: Large-Scale Per-O-Acetylation using Lithium Perchlorate (Solvent-Free)
This protocol describes a highly efficient and solvent-free method for the large-scale synthesis of per-O-acetylated saccharides using lithium perchlorate as a catalyst.[2][3][8]
Materials:
-
Saccharide (e.g., D-glucose, 1.0 mol)
-
Acetic Anhydride (Ac₂O, 1.1 equivalents per hydroxyl group)
-
Lithium Perchlorate (LiClO₄, 0.1 equivalents per hydroxyl group)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vessel equipped with a mechanical stirrer and heating mantle
Procedure:
-
To a clean and dry reaction vessel, add the saccharide, acetic anhydride, and lithium perchlorate.
-
Stir the mixture at 40°C. The reaction is typically exothermic and the mixture will become a clear solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 1-4 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer successively with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude per-O-acetylated saccharide.
-
The crude product is often of high purity, but can be further purified by recrystallization from ethanol (B145695) if necessary.[5]
Protocol 2: Large-Scale Per-O-Acetylation using Sulfuric Acid on Silica (Solvent-Free)
This protocol outlines a cost-effective and environmentally friendly method for large-scale synthesis using a reusable solid-supported catalyst.[6][9]
Materials:
-
Saccharide (e.g., D-glucose, 1.0 mol)
-
Acetic Anhydride (Ac₂O, 5.0 equivalents)
-
H₂SO₄-SiO₂ catalyst
-
Ethyl acetate
-
Reaction vessel with vigorous stirring
Procedure:
-
In a suitable reaction vessel, create a suspension of the saccharide and H₂SO₄-SiO₂ catalyst in acetic anhydride.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 45 minutes.[6]
-
Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethyl acetate and reused.
-
Wash the filtrate with water, followed by a saturated solution of NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the per-O-acetylated product in high yield and purity.[6]
Purification of Per-O-Acetylated Saccharides
Purification is a critical step to obtain high-purity per-O-acetylated saccharides suitable for subsequent applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Work-up Procedures
A general work-up procedure for solvent-free acetylation reactions involves quenching the excess acetic anhydride and neutralizing the acidic catalyst.
Caption: General work-up procedure for per-O-acetylation reactions.
Recrystallization
For large-scale purification, recrystallization is often the most practical and cost-effective method. Ethanol is a commonly used solvent for the recrystallization of per-O-acetylated sugars.[5]
Caption: Workflow for the recrystallization of per-O-acetylated saccharides.
Chromatographic Purification
For smaller scales or when very high purity is required, column chromatography can be employed. Reversed-phase chromatography is often a suitable choice for the purification of these relatively nonpolar compounds.[10]
Typical Conditions:
-
Stationary Phase: C18 or Phenyl-Hexyl silica gel.[10]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.[10]
Signaling Pathways and Logical Relationships
The per-O-acetylation of a saccharide is a straightforward chemical transformation. The logical relationship involves the reaction of hydroxyl groups with an acetylating agent, facilitated by a catalyst.
Caption: Logical diagram of the per-O-acetylation reaction.
References
- 1. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. ccsenet.org [ccsenet.org]
- 6. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Milling in Seconds Accelerates Acetylation of Cellulose in Hours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of (3R)-Hydrangenol 8-O-glucoside pentaacetate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (3R)-Hydrangenol 8-O-glucoside pentaacetate. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters. The described method is designed to be robust and reliable for the quantification of this compound in various sample matrices, supporting research, quality control, and drug development activities.
Introduction
(3R)-Hydrangenol 8-O-glucoside is a dihydroisocoumarin glycoside found in plants of the Hydrangea genus. Its pentaacetate derivative is often synthesized for research purposes to enhance its stability and bioavailability. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assessment of herbal preparations. This document presents a reverse-phase HPLC (RP-HPLC) method developed for this purpose.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.[1]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).
-
Reference Standard: Pure this compound.
-
Sample Filters: 0.45 µm syringe filters for sample clarification.[2]
Preparation of Solutions
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[1][3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent such as methanol or ethanol, potentially employing techniques like sonication or maceration to improve extraction efficiency.[4]
-
Centrifuge the extract to pellet solid particles.[5]
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.[2]
-
If necessary, dilute the filtered extract with the initial mobile phase composition to fall within the calibration range.
Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the UV spectrum of related compounds, a wavelength between 254 nm and 280 nm is suggested for monitoring. A DAD detector is recommended to determine the optimal wavelength. For this protocol, 275 nm is proposed.[5][6]
-
Run Time: Approximately 25 minutes.
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 22.0 | 10 | 90 |
| 22.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions.
-
Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study on a spiked sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
The quantitative data for the method validation should be summarized in tables for clarity and easy comparison.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Retention Time (min) | - | ~12.5 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity | |
| Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (%RSD) | |
| Repeatability (n=6) | < 2.0% |
| Intermediate Precision (n=6) | < 2.0% |
| Accuracy (% Recovery) | |
| 80% Spiked Level | 98.0 - 102.0% |
| 100% Spiked Level | 98.0 - 102.0% |
| 120% Spiked Level | 98.0 - 102.0% |
| Sensitivity | |
| LOD (µg/mL) | 0.2 |
| LOQ (µg/mL) | 0.6 |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of the HPLC method validation parameters.
Conclusion
The described RP-HPLC method provides a framework for the reliable quantification of this compound. The protocol is detailed and can be adapted for various research and quality control applications. Proper method validation is essential before its implementation for routine analysis. This application note serves as a valuable resource for scientists and researchers working with this compound.
References
- 1. phcogres.com [phcogres.com]
- 2. nacalai.com [nacalai.com]
- 3. researchgate.net [researchgate.net]
- 4. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Acetylated Glucosides by Silica Gel Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylated sugar compounds, including acetylated glucosides, are pivotal intermediates in carbohydrate chemistry, serving as essential building blocks in the synthesis of therapeutic agents, glycoconjugates, and various biomaterials. The acetylation of hydroxyl groups on the glucoside moiety significantly reduces its polarity, enhancing its solubility in organic solvents and making it amenable to purification by standard chromatographic techniques.[1] However, acetylation reactions often yield complex mixtures containing the desired fully acetylated product, partially acetylated intermediates, unreacted starting materials, and residual reagents. Flash column chromatography using silica (B1680970) gel is a robust and widely adopted method for the efficient purification of these compounds, offering effective separation based on their differential adsorption to the polar stationary phase.[1][2][3]
This application note provides a comprehensive protocol for the purification of acetylated glucosides using silica gel column chromatography, covering method development, execution, and post-purification analysis.
Principle of Separation
The purification relies on the principles of normal-phase adsorption chromatography. A polar stationary phase (silica gel) is used in conjunction with a relatively non-polar mobile phase.
-
Adsorption: The crude mixture is loaded onto the top of the silica gel column. The compounds in the mixture adsorb to the silica surface via polar interactions (primarily hydrogen bonding with silanol (B1196071) groups).
-
Elution: A non-polar mobile phase is continuously passed through the column. Compounds with lower polarity, such as the desired fully acetylated glucoside, have weaker interactions with the stationary phase and are more soluble in the mobile phase. Consequently, they travel down the column more quickly.
-
Separation: More polar impurities, like incompletely acetylated glucosides, interact more strongly with the silica gel and elute more slowly. This difference in migration rates allows for the separation and collection of the pure compound in distinct fractions.
Experimental Workflow
The overall workflow is a systematic process that begins with the analysis of the crude reaction mixture and concludes with the characterization of the isolated, high-purity product.
Caption: Workflow for acetylated glucoside purification.
Data Presentation
Effective purification relies on careful optimization of chromatographic conditions, which are determined empirically. The following tables provide a template for recording and presenting experimental data.
Table 1: TLC Method Development Data
| Trial No. | Mobile Phase System (v/v) (e.g., n-Hexane:Ethyl Acetate) | Rf of Target Compound | Rf of Major Impurity | Separation (ΔRf) |
|---|---|---|---|---|
| 1 | 4:1 | 0.65 | 0.50 | 0.15 |
| 2 | 3:1 | 0.45 | 0.25 | 0.20 |
| 3 | 2:1 | 0.35 | 0.10 | 0.25 |
| 4 | 1:1 | 0.20 | 0.05 | 0.15 |
The ideal Rf value for the target compound in column chromatography is typically between 0.3 and 0.4 for optimal separation.
Table 2: Column Chromatography Parameters
| Parameter | Specification |
|---|---|
| Column Dimensions | 40 mm (ID) x 300 mm (L) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Silica Gel Mass | 120 g |
| Crude Sample Mass | 2.5 g (Ratio ~50:1 Silica:Crude)[2] |
| Loading Method | Dry Loading (adsorbed onto silica) |
| Mobile Phase | n-Hexane:Ethyl Acetate (B1210297) (2:1, v/v) |
| Flow Rate | 15 mL/min |
| Fraction Size | 20 mL |
Table 3: Summary of Purification Results
| Parameter | Before Purification | After Purification |
|---|---|---|
| Mass | 2.5 g | 1.9 g |
| Purity (by HPLC/NMR) | ~75% | >99% |
| Yield | - | 76% |
| Appearance | Yellowish oil | White crystalline solid |
Experimental Protocols
Materials and Equipment
-
Glass Chromatography Column with stopcock
-
Stationary Phase: Flash silica gel (e.g., 230-400 mesh)
-
Mobile Phase Solvents: Reagent grade n-hexane and ethyl acetate
-
Sample: Crude acetylated glucoside mixture
-
TLC Supplies: Silica gel TLC plates (e.g., GF254), developing chambers, capillary tubes
-
Visualization: UV lamp (254 nm) and/or chemical stain (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate)
-
Glassware: Beakers, flasks, funnels, fraction collection tubes
-
Support Equipment: Rotary evaporator, clamps, stand, cotton or glass wool
Phase 1: Method Development using Thin-Layer Chromatography (TLC)
This is the most critical step to determine the optimal mobile phase for separation.[2]
-
Prepare TLC Eluents: In small, sealed containers, prepare various mixtures of n-hexane and ethyl acetate (e.g., 4:1, 3:1, 2:1, 1:1 v/v).[2]
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane (B109758) or ethyl acetate.[2] Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.[2]
-
Develop the Plate: Place the spotted TLC plate into a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline.[2] Allow the solvent front to ascend to about 1 cm from the top of the plate.[2]
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp and/or by staining.[2] Calculate the Retention Factor (Rf) for each spot.
-
Select Optimal System: Choose the solvent system that provides good separation between the target compound and impurities, with the target compound having an Rf value between 0.3 and 0.4.
Phase 2: Column Preparation (Slurry Packing)
-
Column Setup: Securely clamp the glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer of sand over the plug (optional).[2]
-
Prepare Slurry: Based on the amount of crude product, calculate the required amount of silica gel (a typical weight ratio is 20:1 to 50:1 of silica to crude material).[2] In a beaker, create a slurry of the silica gel with the chosen mobile phase.[2]
-
Pack the Column: Pour the slurry into the column. Gently tap the column's sides to dislodge air bubbles and ensure even packing.[2]
-
Equilibrate: Open the stopcock and allow the excess solvent to drain until it is just above the top of the silica bed. Do not let the silica run dry.[2] Add the mobile phase and run 2-3 column volumes through the packed bed to ensure it is fully equilibrated.
Phase 3: Sample Preparation and Loading
-
Dissolve Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (approx. 2-3 times the sample weight). Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Load the Column: Carefully add the dry-loaded sample as a uniform layer on top of the packed silica bed. Add a small protective layer of sand on top of the sample layer.
-
Wet Loading (Alternative): If the sample is not highly soluble, it can be dissolved in a minimum volume of the mobile phase. Carefully apply this solution to the top of the silica bed using a pipette, allowing it to enter the silica bed before adding more mobile phase.[2]
Phase 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column, taking care not to disturb the sand/sample layer.[2]
-
Apply Pressure (Optional): For flash chromatography, apply gentle positive pressure using a pump or inert gas to achieve the desired flow rate.
-
Collect Fractions: Open the stopcock and begin collecting the eluent in labeled tubes or flasks.[2] Maintain a constant level of solvent above the silica bed throughout the process to prevent the column from running dry.
Phase 5: Fraction Analysis and Product Isolation
-
Monitor by TLC: Systematically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds.
-
Pool Pure Fractions: Identify the fractions containing only the pure target compound. Combine these fractions into a clean, pre-weighed round-bottom flask.
-
Isolate Product: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified acetylated glucoside.
-
Characterization: Determine the yield and confirm the purity and identity of the final compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
References
Application Notes and Protocols for Cell-Based Assays Using (3R)-Hydrangenol 8-O-Glucoside Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (3R)-Hydrangenol 8-O-glucoside pentaacetate in various cell-based assays. The protocols are designed to investigate the potential anti-inflammatory and anti-cancer properties of this compound, drawing upon the known biological activities of its parent compound, Hydrangenol.
Introduction
This compound is a derivative of Hydrangenol, a natural dihydroisocoumarin isolated from Hydrangea macrophylla[1][2][3]. Hydrangenol has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[4][5]. Mechanistic studies have revealed that Hydrangenol can modulate key signaling pathways involved in inflammation and cancer progression, such as the NF-κB, Nrf2-mediated HO-1, and VEGFR-2 signaling pathways[4][6][]. The pentaacetate form is expected to exhibit increased cell permeability, potentially enhancing the intracellular activity of the parent compound.
These application notes detail protocols for evaluating the efficacy of this compound in relevant cell-based models.
Potential Applications
-
Anti-Inflammatory Activity Screening: Assessing the ability of the compound to inhibit inflammatory responses in cell models.
-
Anticancer Efficacy Evaluation: Determining the cytotoxic and anti-proliferative effects on various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by the compound.
Data Presentation
Quantitative data from the described assays should be recorded and organized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | Compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 | |||
| 1 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Treatment Group | NO Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Untreated Control | N/A | |
| LPS (1 µg/mL) | 0 | |
| LPS + Compound (1 µM) | ||
| LPS + Compound (10 µM) | ||
| LPS + Compound (25 µM) | ||
| LPS + Compound (50 µM) |
Table 3: Effect on NF-κB Activity in Reporter Cell Line
| Treatment Group | Luciferase Activity (RLU) (Mean ± SD) | % Inhibition of NF-κB Activity |
| Untreated Control | N/A | |
| TNF-α (10 ng/mL) | 0 | |
| TNF-α + Compound (1 µM) | ||
| TNF-α + Compound (10 µM) | ||
| TNF-α + Compound (25 µM) | ||
| TNF-α + Compound (50 µM) |
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol determines the effect of this compound on cell viability. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to a purple formazan (B1609692) product[8][9][10].
Materials:
-
Target cancer cell line (e.g., HeLa, A549, MCF-7) or normal cell line (e.g., HEK293)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of the compound or vehicle control (e.g., 0.1% DMSO) to the wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Figure 1: Workflow for the MTT cytotoxicity assay.
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages[6][11].
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Figure 2: Workflow for the NO inhibition assay.
Mechanism of Action: NF-κB Reporter Assay
This assay investigates the effect of the compound on the NF-κB signaling pathway, a central regulator of inflammation[5]. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293-NF-κB-luciferase reporter cell line
-
This compound
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed HEK293-NF-κB-luciferase cells in a 96-well white plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours. Include untreated and TNF-α-only controls.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions of the luciferase assay system.
-
Measure luminescence using a luminometer.
Figure 3: Workflow for the NF-κB reporter assay.
Signaling Pathway Diagrams
Based on the known activities of Hydrangenol, the following signaling pathways are proposed as potential targets for this compound.
Figure 4: Proposed anti-inflammatory signaling pathway.
Figure 5: Proposed anti-angiogenic signaling pathway.
Conclusion
The provided application notes and protocols offer a framework for the systematic evaluation of this compound in cell-based assays. These assays are designed to provide valuable insights into the compound's potential as an anti-inflammatory or anti-cancer agent and to elucidate its mechanism of action. Researchers are encouraged to adapt and optimize these protocols based on their specific research objectives and available resources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hydrangenol suppresses VEGF-stimulated angiogenesis by targeting p27KIP1-dependent G1-cell cycle arrest, VEGFR-2-mediated signaling, and MMP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 11. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for dissolving (3R)-Hydrangenol 8-O-glucoside pentaacetate for experiments
Application Notes and Protocols for (3R)-Hydrangenol 8-O-glucoside pentaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of this compound (CAS No: 113270-98-7), a flavonoid isolated from the herbs of Hydrangea macrophylla, for use in experimental settings.[1][2] The following protocols are based on the available solubility data for its stereoisomer, (3S)-Hydrangenol 8-O-glucoside pentaacetate, and are intended to serve as a starting point for researchers. Optimization may be required for specific experimental conditions.
Summary of Solubility Data
The solubility of this compound's stereoisomer has been reported in various organic solvents. This information can be used as a guide for selecting an appropriate solvent for your experiments.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as a primary solvent for creating stock solutions.[3][4] |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
| Ethanol | May be soluble | Recommended to test with a small amount first.[4] |
| Dimethylformamide (DMF) | May be soluble | Recommended to test with a small amount first.[4] |
| Water | Potentially low solubility | Recommended to test with a small amount first.[4] |
Storage Conditions:
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in culture medium for cellular assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.
-
Weighing: Carefully weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
Sterilization (Optional): If required for your application, sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Preparation of Working Solutions for In Vivo Experiments
For animal studies, it is crucial to use a biocompatible solvent system. The following formulation is a common vehicle for compounds with low water solubility.
Materials:
-
This compound stock solution in DMSO
-
Tween® 80
-
PEG300
-
Sterile Saline (0.9% NaCl in water) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes for dilution
-
Vortex mixer
Procedure:
-
Prepare the Vehicle: A common vehicle for in vivo administration can be prepared with a mixture of DMSO, PEG300, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]
-
Dilution:
-
Start with the required volume of the this compound stock solution in DMSO.
-
Add the corresponding volume of PEG300 and vortex to mix.
-
Add the Tween 80 and vortex again until the solution is homogeneous.
-
Finally, add the saline or PBS and vortex thoroughly to ensure a uniform suspension.
-
-
Administration: The final working solution should be prepared fresh on the day of use and administered to the animals as per the experimental design.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for dissolving this compound for experimental use.
Caption: Dissolution workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (3S)-Hydrangenol 8-O-glucoside pentaacetate | CAS:113270-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. (3S)-Hydrangenol 8-O-glucoside pentaacetate | Flavonoids | 113270-99-8 | Invivochem [invivochem.com]
- 5. This compound | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Acetylated Glucoside Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of acetylated glucosides in their synthesis experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of acetylated glucosides, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Acetylated Glucoside
Question: My reaction has resulted in a very low yield or has failed completely. What are the common causes for this?
Answer: Several factors can contribute to a low or failed yield in acetylated glucoside synthesis. The most frequent issues are related to reagent quality and reaction conditions.
-
Moisture Contamination: Glycosylation reactions are highly sensitive to water. Any moisture can hydrolyze the activated glycosyl donor (e.g., acetobromo-α-D-glucose), rendering it inactive.[1]
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and consider drying them over molecular sieves.[1]
-
-
Degraded Glycosyl Donor: Acetylated glycosyl donors like acetobromo-α-D-glucose can degrade over time, especially when exposed to moisture and light.[1]
-
Solution: Use a freshly prepared glycosyl donor or one that has been stored properly in a desiccator and protected from light. It is advisable to confirm its purity by checking its melting point or via NMR before use.[1]
-
-
Inactive Promoter/Catalyst: The promoter or catalyst (e.g., silver(I) oxide, Lewis acids) is crucial for activating the glycosyl donor.[1] Improper storage or low quality can lead to inactivity.
-
Solution: Use a new bottle of the promoter or a freshly prepared batch for optimal reactivity.[1]
-
-
Incomplete Acetylation: The starting material may not be fully acetylated, leading to a mixture of partially acetylated products and reducing the yield of the desired fully acetylated glucoside.[2]
-
Solution: Ensure you are using sufficient equivalents of the acetylating agent and catalyst. You may also consider extending the reaction time.[2]
-
A logical workflow for troubleshooting low yield is presented below.
Caption: Troubleshooting workflow for low yield in acetylated glucoside synthesis.
Issue 2: Presence of Multiple Spots on TLC, Complicating Purification
Question: My TLC plate shows multiple spots after the reaction. What are these side products and how can I minimize them?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of products, which is a common issue. These can include:
-
Partially Acetylated Products: This occurs when not all hydroxyl groups on the sugar are acetylated.[2]
-
Solution: Increase the equivalents of the acetylating agent (e.g., acetic anhydride) and the catalyst. Extending the reaction time can also promote complete acetylation.[2] A subsequent reacetylation step after the main reaction can convert these byproducts back to the desired peracetylated product, significantly improving the isolated yield.[3][4]
-
-
Anomers: Formation of the undesired anomer (e.g., α-anomer instead of the β-anomer) can occur. The stereochemical outcome is heavily influenced by the protecting group at the C2 position.[1][5]
-
Solution: An acetyl group at the C2 position typically provides "neighboring group participation," leading to the formation of the 1,2-trans-glycoside (the β-anomer for glucose).[1] Using non-participating groups like benzyl (B1604629) ethers can result in a mixture of anomers.[1]
-
-
Ferrier Rearrangement Products: This is a common side reaction when using acetylated glycals, leading to the formation of 2,3-unsaturated glycosides.[2] This rearrangement is particularly prevalent when Lewis acids are used to activate the glycal for glycosylation.[2]
-
Solution: Running the reaction at lower temperatures can often suppress this rearrangement. Careful monitoring of the reaction and stopping it once the desired product has formed can prevent further conversion to the rearranged byproduct.[2]
-
-
Degradation Products: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the degradation of the sugar ring.[2]
-
Solution: Employ milder reaction conditions and ensure the starting materials are of high purity.[2]
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity of acetylation?
A1: Achieving regioselective acetylation, where only specific hydroxyl groups are acetylated, is a significant challenge. Several strategies can be employed:
-
Enzyme-Catalyzed Acetylation: Enzymes can offer high regioselectivity. For instance, in primary alcohol protected glycosides, α-glycosides are often protected at C2 and β-glycosides at C3.[6]
-
Catalyst Control: Certain catalysts can direct acetylation to a specific position. For example, modified DMAP catalysts have been shown to increase regioselectivity for the primary 6-OH group. Tin-mediated protection, using reagents like dibutyltin (B87310) oxide, can also be used for regioselective acylation.
-
Protecting Group Strategies: A multi-step approach involving the use of different protecting groups can be used to selectively expose one hydroxyl group for acetylation.[7][8]
Q2: What is the impact of the solvent on the acetylation reaction?
A2: The choice of solvent can significantly influence the reaction's efficiency and selectivity. While pyridine (B92270) has traditionally been used as both a solvent and a base, its toxicity is a drawback.[9] Solvent-free conditions have been shown to be effective and offer a greener alternative.[10][11] In some cases, the solvent can affect selectivity; for example, a decrease in selectivity was observed when switching from dichloromethane (B109758) to tetrahydrofuran (B95107) in certain reactions. Ionic liquids like triethylammonium (B8662869) acetate (B1210297) (TEAA) can also serve as both a solvent and a catalyst, promoting high selectivity.[12]
Q3: How do different catalysts affect the yield of acetylated glucosides?
A3: The catalyst plays a pivotal role in the efficiency of the acetylation reaction.
| Catalyst | Typical Conditions | Yield | Notes |
| Iodine | Stoichiometric acetic anhydride (B1165640), solvent-free | 90-99% | Proceeds in high yield to give pyranose products as anomeric mixtures.[11] |
| Diazepinium perchlorate | Acetic anhydride, 25-30 mol% catalyst, ~40°C | Near-quantitative | Mild, organic, and solvent-free conditions.[10] |
| Potassium fluoride (B91410) / 18-crown-6 | Acetic anhydride (1.15 equiv. per -OH), 40°C, neat | up to 94% | A base-free, supramolecular assisted approach.[9] |
| DMAP derivatives | Acetic anhydride, CHCl3 | High regioselectivity for 6-OH | Can significantly improve regioselectivity compared to standard DMAP.[13] |
| Lewis Acids (e.g., BF3·Et2O, TMSOTf) | Peracetylated donors, CH2Cl2 | Variable, can be improved with reacetylation | Commonly used for glycosylation reactions with acetylated donors.[4] |
Q4: What are the best practices for the purification of acetylated glucosides?
A4: Purification can be challenging due to the presence of structurally similar byproducts.[14]
-
Chromatography: Column chromatography on silica (B1680970) gel is the most common method for purification.[14]
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective purification technique.
-
Minimizing Byproducts: The most effective purification strategy is to minimize the formation of byproducts during the reaction by optimizing conditions as described in the troubleshooting guide.
-
O-Acetyl Group Migration: Be aware that O-acetyl groups can migrate, particularly under basic or acidic conditions (pH > 6 or < 3).[15] Exposure to basic anion-exchange resins during purification can lead to de-O-acetylation and migration.[15]
The general workflow for synthesis and purification is illustrated below.
Caption: General experimental workflow for acetylated glucoside synthesis.
Experimental Protocols
Protocol 1: General Procedure for Per-O-acetylation of D-Glucose using Iodine as a Catalyst
This protocol describes a general, high-yielding method for the complete acetylation of all hydroxyl groups on a sugar, such as D-glucose, using acetic anhydride and a catalytic amount of iodine under solvent-free conditions.[11]
Materials:
-
D-Glucose
-
Acetic Anhydride (stoichiometric amounts)
-
Iodine (catalytic amount)
Procedure:
-
To D-glucose in a round-bottom flask, add a stoichiometric amount of acetic anhydride.
-
Add a catalytic amount of iodine to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a short period.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by dissolving in an organic solvent like ethyl acetate, washing with sodium thiosulfate (B1220275) solution to remove iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The resulting per-O-acetylated glucose can be purified by recrystallization or column chromatography. This method typically yields 90-99% of the product as an anomeric mixture.[11]
Protocol 2: Glycosylation with a Peracetylated Donor followed by Reacetylation
This protocol is designed to improve the yield of glycosylation reactions where partially deacetylated byproducts are formed.[3][4]
Materials:
-
Peracetylated glycosyl donor (e.g., β-D-glucose pentaacetate)
-
Glycosyl acceptor (alcohol)
-
Lewis Acid catalyst (e.g., BF3·Et2O or TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine
Procedure: Part A: Glycosylation
-
Dissolve the peracetylated glycosyl donor and the glycosyl acceptor in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to 0°C.
-
Add the Lewis acid catalyst (e.g., BF3·Et2O, 2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
Part B: Reacetylation
-
Upon completion of the glycosylation, cool the reaction mixture to 0°C.
-
Add pyridine followed by acetic anhydride to the reaction mixture.
-
Stir the mixture for a few hours at room temperature to allow for complete reacetylation of any partially deacetylated byproducts.
-
Quench the reaction with water and perform an aqueous workup.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the pure peracetylated glycoside. This procedure has been shown to increase yields by a factor of approximately three compared to the reaction without a reacetylation step.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting (3R)-Hydrangenol 8-O-glucoside pentaacetate instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R)-Hydrangenol 8-O-glucoside pentaacetate. The information provided is designed to help you address potential instability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general storage recommendations?
This compound is a flavonoid product isolated from the herbs of Hydrangea macrophylla.[1][2][3] It is a derivative of Hydrangenol, a dihydroisocoumarin.[4] For long-term storage, the powdered form should be kept at -20°C, where it can be stable for up to three years.[5] Once dissolved in a solvent, it is recommended to store the solution at -80°C for a maximum of one year.[5]
Q2: What are the primary factors that can lead to the degradation of this compound in solution?
The instability of this compound in solution is primarily due to the hydrolysis of its five acetate (B1210297) ester groups and, to a lesser extent, the potential cleavage of the O-glycosidic bond. The main contributing factors are:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the acetate esters. Basic conditions are particularly effective at cleaving ester bonds.
-
Temperature: Higher temperatures will accelerate the rate of degradation.
-
Enzymatic Activity: If working with biological matrices, esterases present in the sample can enzymatically cleave the acetate groups.
Q3: How should I prepare stock solutions of this compound?
To ensure maximum stability, it is best to prepare fresh solutions for each experiment. If a stock solution is necessary, dissolve the compound in a high-purity, anhydrous solvent such as DMSO or ethanol.[6] Store the stock solution in small, single-use aliquots at -80°C in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.
Q4: What are the visual or analytical indicators of degradation?
Visual signs of degradation are often not apparent. Therefore, analytical methods are crucial for detecting instability. Key indicators include:
-
Chromatographic Analysis (HPLC/LC-MS): The appearance of new peaks corresponding to partially or fully deacetylated forms of the molecule or the aglycone (hydrangenol) is a clear sign of degradation. A decrease in the peak area of the parent compound over time also indicates instability.
-
Inconsistent Biological Activity: A gradual loss of biological activity in your assays can be an indirect indicator of compound degradation.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when working with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity.
| Potential Cause | Troubleshooting & Optimization |
| Degradation in experimental medium | Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Minimize the incubation time of the compound in aqueous buffers, especially at physiological or alkaline pH. |
| Adsorption to plasticware | Use low-protein-binding microplates and tubes. Consider including a small percentage of a non-ionic surfactant like Tween-20 in your buffers, if compatible with your assay. |
| Incorrect concentration of stock solution | Re-verify the concentration of your stock solution. If possible, use a recently prepared standard for calibration. |
Issue 2: Appearance of new peaks in HPLC/LC-MS analysis.
| Potential Cause | Troubleshooting & Optimization |
| Hydrolysis of acetate groups | This is the most likely cause. Analyze your sample preparation and storage conditions. Avoid prolonged exposure to aqueous solutions, especially at non-neutral pH. Prepare samples in an acidic buffer (e.g., pH 5-6) if compatible with your experiment to slow down hydrolysis. |
| Cleavage of the glycosidic bond | While generally more stable than the esters, the glycosidic bond can be cleaved under strong acidic conditions. If your experimental conditions are highly acidic, this might be a contributing factor. |
| Contamination | Ensure that all solvents and reagents are of high purity and that your laboratory equipment is clean. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol provides a general method to evaluate the stability of the compound in your experimental buffer.
-
Preparation:
-
Prepare your experimental aqueous buffer and adjust it to the desired pH.
-
Prepare a working solution of this compound in the buffer at the final experimental concentration. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) and consistent across all samples.
-
-
Incubation:
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
-
Quenching and Storage:
-
Immediately stop any potential further degradation by adding an equal volume of cold acetonitrile (B52724) or methanol.
-
Store the quenched samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile under your specific conditions.
-
Quantitative Data Summary
| Condition | Expected Stability | Primary Degradation Pathway |
| Anhydrous Organic Solvent (e.g., DMSO, Ethanol) at -80°C | High (up to 1 year)[5] | Minimal degradation |
| Aqueous Buffer (pH 5-6) at 4°C | Moderate | Slow hydrolysis of acetate groups |
| Aqueous Buffer (pH 7.4) at 37°C | Low to Moderate | Hydrolysis of acetate groups |
| Aqueous Buffer (pH > 8) at 37°C | Low | Rapid hydrolysis of acetate groups |
| Strong Acidic Conditions (pH < 4) | Low | Hydrolysis of acetate groups and potential cleavage of the glycosidic bond |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Hydrangenol - Wikipedia [en.wikipedia.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. (3S)-Hydrangenol 8-O-glucoside pentaacetate | CAS:113270-99-8 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Optimization of HPLC Separation for Hydrangenol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of hydrangenol (B20845) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of hydrangenol I should be aware of?
A1: Hydrangenol possesses a chiral center, meaning it can exist as a pair of enantiomers: (R)-hydrangenol and (S)-hydrangenol. It's also important to be aware of its tautomeric relationship with hydrangeic acid, especially under certain pH conditions. The separation of these enantiomers is often a key analytical challenge.
Q2: What is the most critical factor to consider when preparing samples and mobile phases for hydrangenol analysis?
A2: The pH of your sample and mobile phase is critical. Hydrangenol is known to be unstable under neutral and alkaline conditions, where it can rapidly convert to hydrangeic acid.[1] To ensure the integrity of your sample, it is crucial to maintain an acidic pH (pH 4.0–7.0) during both extraction and analysis.[1] The use of a mobile phase with a small amount of acid, such as 0.1% formic acid, is highly recommended to suppress this conversion and improve peak shape.
Q3: Which type of HPLC column is recommended for separating hydrangenol enantiomers?
A3: For the separation of enantiomers, a chiral stationary phase (CSP) is typically required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are a versatile and effective choice for a wide range of chiral compounds and would be a good starting point for hydrangenol.[2][3][4] While standard C18 columns are used for quantifying total hydrangenol, they will not resolve the enantiomers without a chiral selector in the mobile phase or pre-column derivatization.
Q4: Should I use normal-phase or reversed-phase chromatography for chiral separation of hydrangenol?
A4: Both normal-phase (NP) and reversed-phase (RP) modes can be effective for chiral separations on polysaccharide-based CSPs. NP-HPLC, often using mobile phases like hexane/isopropanol, can offer excellent selectivity.[4] RP-HPLC, with mobile phases like water/acetonitrile (B52724) or water/methanol (B129727), is also a viable option and may be more convenient for aqueous samples.[5] The choice will depend on the specific CSP and the solubility of your sample. A screening approach using both modes is often the most effective strategy.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Hydrangenol Isomers
If you are observing a single peak or poorly resolved peaks for the hydrangenol isomers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor isomer resolution.
| Potential Cause | Recommended Solution |
| Inappropriate Column | Ensure you are using a chiral stationary phase (CSP). For initial screening, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good choice for dihydroisocoumarins.[3][4] |
| Suboptimal Mobile Phase | Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) in your mobile phase. For normal phase, you might screen from 5% to 20% alcohol in hexane. For reversed-phase, screen a range of acetonitrile or methanol in acidified water.[2] |
| Incorrect Flow Rate | Chiral separations can be sensitive to flow rate. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[2] |
| Temperature Effects | Temperature can significantly affect chiral separations. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) as this can alter the interactions between the analyte and the CSP.[2] |
Issue 2: Peak Tailing or Asymmetric Peaks
Peak tailing can compromise resolution and quantification. This is a common issue in HPLC and can be addressed systematically.
Troubleshooting Workflow for Peak Tailing
References
- 1. Effect of Extraction pH on Hydrangenol Content in Hydrangea Tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Hydrangenol Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthetic hydrangenol (B20845) derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic hydrangenol derivatives?
A1: Impurities in synthetic hydrangenol derivatives are typically related to the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Such as substituted benzoic acids or phenylacetic acids.
-
Reagents and catalysts: For example, residual palladium catalysts from coupling reactions or unreacted acylating agents.
-
Byproducts: These can arise from side reactions, such as over-alkylation, incomplete cyclization, or rearrangement products. For instance, in syntheses involving acidic conditions, the conversion of hydrangenol to hydrangeic acid can occur.
-
Solvents: Residual solvents used in the reaction or initial work-up.
Q2: Which purification technique is most suitable for my hydrangenol derivative?
A2: The choice of purification technique depends on the scale of your synthesis and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and widely used method for purifying small to medium-scale reactions (milligrams to several grams). It is effective at separating compounds with different polarities.
-
Recrystallization: This is an excellent technique for obtaining highly pure solid compounds, provided a suitable solvent or solvent system can be found. It is particularly effective at removing small amounts of impurities from a large amount of product.
-
Preparative Thin-Layer Chromatography (Prep-TLC): This method is ideal for purifying small quantities of material (typically <100 mg) and for isolating compounds from complex mixtures when optimizing separation conditions for flash chromatography.
-
Liquid-Liquid Extraction: This is primarily a work-up technique to remove water-soluble or acid/base-labile impurities before further purification. Due to the phenolic nature of hydrangenol, pH adjustments during extraction can be a powerful tool.
Q3: My hydrangenol derivative appears to be degrading on silica (B1680970) gel during column chromatography. What can I do?
A3: The phenolic hydroxyl groups in hydrangenol derivatives can sometimes interact strongly with the acidic surface of silica gel, leading to streaking, poor separation, or even degradation. To mitigate this:
-
Deactivate the silica gel: You can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) (typically 1-2%) in the eluent, followed by flushing with the mobile phase.
-
Use an alternative stationary phase: Consider using alumina (B75360) (neutral or basic) or reversed-phase silica gel (C18) for your chromatography.
-
Add a modifier to the mobile phase: Adding a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to your mobile phase can improve the peak shape and reduce tailing.
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Spots | - Inappropriate mobile phase polarity. - Sample overload. | - Optimize the mobile phase: Use TLC to test various solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound. A common starting point for hydrangenol derivatives is a mixture of hexanes and ethyl acetate (B1210297). - Reduce the amount of sample loaded: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Streaking or Tailing of Bands | - The compound is interacting too strongly with the stationary phase. - The sample is not fully soluble in the mobile phase. | - Modify the mobile phase: Add a small amount of a more polar solvent (e.g., methanol) or a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. - Change the stationary phase: Consider using neutral alumina or reversed-phase silica. |
| Product Elutes with the Solvent Front | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase: Increase the proportion of the non-polar solvent (e.g., hexanes) in your eluent system. |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol). |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated. | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and allow it to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| Compound "Oils Out" Instead of Crystallizing | - The compound's melting point is lower than the boiling point of the solvent. - The compound is significantly impure. | - Re-dissolve and cool slowly: Warm the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Change the solvent system: Select a solvent with a lower boiling point or use a solvent/anti-solvent system. |
| Low Recovery of Pure Compound | - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration. | - Cool the solution further: Place the flask in an ice bath to maximize crystal formation. - Ensure the filtration apparatus is hot: Use a heated funnel and pre-heat the receiving flask to prevent the compound from crashing out on the filter paper. |
Quantitative Data on Purification Methods (Representative Data)
The following table provides representative data on the efficiency of different purification methods for a hypothetical synthetic hydrangenol derivative.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Flash Chromatography (Silica Gel) | 75 | >98 | 80 | Eluent: Hexanes/Ethyl Acetate gradient. |
| Recrystallization | 90 | >99 | 70 | Solvent system: Ethanol/Water. |
| Preparative TLC | 60 | >97 | 50 | Suitable for small scale (<50 mg). |
| Liquid-Liquid Extraction (Acid-Base) | 70 | 85 | 95 | Primarily for removing acidic or basic impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the chosen mobile phase (slurry packing is recommended).
-
-
Sample Preparation:
-
Dissolve the crude hydrangenol derivative in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
-
Loading and Elution:
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the mobile phase, collecting fractions in test tubes.
-
-
Analysis:
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified hydrangenol derivative.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for hydrangenol-like structures include ethanol/water, methanol/water, or ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent to completely dissolve the compound.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If necessary, place the flask in an ice bath to induce further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: A general workflow for the purification of synthetic hydrangenol derivatives.
Caption: A decision tree for troubleshooting common purification problems.
Technical Support Center: Scaling Up β-D-Glucose Pentaacetate Production
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of β-D-glucose pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing β-D-glucose pentaacetate?
A1: The most prevalent method involves the acetylation of D-glucose using acetic anhydride (B1165640) with a basic catalyst, typically anhydrous sodium acetate (B1210297).[1][2][3] This reaction is generally favored for producing the β-anomer. The mixture is heated, often to around 100°C or under reflux, for a period ranging from 30 minutes to several hours.[1][4] After the reaction, the product is typically isolated by pouring the reaction mixture into ice water, which precipitates the solid β-D-glucose pentaacetate and decomposes the excess acetic anhydride.[1][5]
Q2: What is the specific role of the sodium acetate catalyst?
A2: Sodium acetate acts as a basic catalyst in the acetylation of glucose. While the detailed mechanism can be complex, it is understood that under basic or neutral conditions, the more thermodynamically stable β-anomer is preferentially formed.[2] In contrast, acidic catalysts like zinc chloride (ZnCl₂) or Lewis acids tend to favor the formation of the α-anomer.[2][6]
Q3: What are the critical process parameters to monitor during scale-up?
A3: When scaling up, critical parameters include:
-
Temperature Control: The reaction can be exothermic, and poor temperature control can lead to a violent reaction, especially with a large excess of acetic anhydride, and may promote side reactions.[4]
-
Molar Ratios: The ratio of acetic anhydride and catalyst to D-glucose is crucial. Typically, 5-10 moles of acetic anhydride per mole of D-glucose are used.[4][7] The catalyst amount usually ranges from 0.1 to 1 mole per mole of D-glucose.[4]
-
Mixing and Agitation: Homogeneous mixing is essential to ensure uniform reaction rates and heat distribution, preventing localized overheating.
-
Purity of Reagents: The use of anhydrous reagents, particularly anhydrous sodium acetate, is important for achieving high yields and purity.[1] The reaction can be sensitive to water.[8][9]
Q4: How is β-D-glucose pentaacetate purified at an industrial scale?
A4: Purification on a larger scale focuses on crystallization and washing steps. A common method involves recrystallization from hot 95% ethanol (B145695).[4][10] An alternative purification technique separates the β-anomer from the more soluble α-anomer by agitating the crude mixture in an aqueous solution of acetic acid (typically 5-50%) at a controlled temperature (30-70°C).[11] The less soluble β-D-glucose pentaacetate can then be isolated by filtration.[11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Water Contamination: Presence of moisture in reactants can consume acetic anhydride and inhibit the reaction.[8][9] 3. Loss During Work-up: Product may be lost if not fully precipitated or during filtration and transfer steps. 4. Side Reactions: Uncontrolled high temperatures can lead to degradation or the formation of byproducts.[4] | 1. Increase reaction time or temperature according to established protocols.[1][4] 2. Ensure D-glucose is dry and use anhydrous sodium acetate.[1] 3. Pour the reaction mixture into a sufficient volume of ice water to ensure complete precipitation.[3] 4. Maintain strict temperature control throughout the reaction.[4] |
| Product Contaminated with α-Anomer | 1. Acidic Conditions: Traces of acid can catalyze the anomerization of the β-product to the more stable α-anomer.[6][12] 2. High Reaction Temperature: Elevated temperatures over prolonged periods may lead to equilibration between anomers. | 1. Ensure a basic catalyst like sodium acetate is used and that conditions remain non-acidic.[2] 2. Adhere to the recommended temperature range (e.g., ~100°C).[1] 3. Purify the crude product by washing with an aqueous acetic acid solution, which preferentially dissolves the α-anomer.[11] |
| Reaction is Difficult to Control (Violent) | 1. Excess Acetic Anhydride: Using a large excess of acetic anhydride can lead to a rapid, highly exothermic reaction.[4] 2. Poor Heat Dissipation: Inadequate cooling and mixing on a larger scale. | 1. Reduce the excess of acetic anhydride to 5-10 molar equivalents.[4][7] 2. Perform the reaction in a suitable organic solvent (e.g., toluene, benzene) to moderate the reaction rate.[4][7] 3. Ensure the reactor is equipped with an efficient cooling system and robust agitation. |
| Product is Off-Color or Gummy | 1. Caramelization: Overheating during the reaction can cause the sugar to degrade and form colored impurities. 2. Incomplete Removal of Acetic Anhydride/Acid: Residual reagents can lead to an impure, sticky product. | 1. Maintain precise temperature control. A treatment with decolorizing carbon during recrystallization may be necessary.[4][7] 2. Ensure the reaction mixture is poured into a large volume of ice water and stirred vigorously to completely decompose excess anhydride.[1] Wash the filtered product thoroughly with water.[1] |
Experimental Protocols & Data
Protocol 1: Synthesis of β-D-Glucose Pentaacetate
This protocol is adapted from established laboratory procedures.[1][3]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 10.6g of dry D-glucose and 8.3g of anhydrous sodium acetate.[1]
-
Reaction: Carefully add 150 mL of acetic anhydride to the flask.[1]
-
Heating: Heat the mixture to 100°C and maintain this temperature with stirring for 2-3 hours.[1]
-
Precipitation: Cool the flask to room temperature. In a separate beaker, prepare a large volume of ice water (e.g., 500 mL).
-
Isolation: Very carefully and slowly pour the cooled reaction mixture into the ice water while stirring vigorously. A white solid should precipitate.
-
Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water (at least 3-5 times) to remove any remaining acetic acid and salts.[1]
-
Drying: Dry the crude product under vacuum. The expected yield of crude product is approximately 77%.[1]
-
Purification: Recrystallize the crude solid from hot 95% ethanol for further purification.[4][10]
Quantitative Data: Synthesis Parameters and Yields
The following table summarizes various reaction conditions and their reported yields for the synthesis of β-D-glucose pentaacetate.
| D-Glucose (moles) | Acetic Anhydride (moles) | Catalyst (moles) | Solvent | Temperature | Time | Yield (%) | Reference |
| 0.167 | 1.06 | 0.0609 (NaOAc) | Toluene (250ml) | Reflux | 3 hours | 77% | [4] |
| 0.167 | 1.51 | 0.0366 (NaOAc) | Benzene (250ml) | Reflux | 1.5 hours | 73% | [4] |
| 0.0167 | 0.151 | 0.00366 (NaOAc) | Chloroform (25ml) | Reflux | 24 hours | 68% | [7] |
| ~0.590 | ~7.8 (150ml) | ~0.101 (NaOAc) | None | 100°C | 2-3 hours | 77% | [1] |
Visualizations
Workflow for Synthesis and Purification
Caption: General workflow for β-D-glucose pentaacetate production.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Factors Influencing Anomer Selectivity
Caption: Logical diagram of factors influencing anomer selectivity.
References
- 1. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 5. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 11. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for Peracetylated Compounds
Welcome to the Technical Support Center for the purification of peracetylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in peracetylation reactions?
A1: Common impurities include unreacted starting material, partially acetylated intermediates, and byproducts from the acetylating agent and catalyst. For instance, when using acetic anhydride (B1165640) and pyridine (B92270), residual pyridine and acetic acid are frequent contaminants.[1] Incomplete reactions can also leave behind partially acetylated compounds, which may have very similar polarities to the desired product, complicating purification.
Q2: My peracetylated compound appears to be degrading during purification. What could be the cause?
A2: Peracetylated compounds, particularly glycosides, can be sensitive to both acidic and basic conditions, which can lead to the cleavage of acetyl groups (deacetylation).[2][3] Silica (B1680970) gel, the most common stationary phase in column chromatography, is slightly acidic and can cause degradation of acid-sensitive compounds.[4] Similarly, using strongly basic or acidic conditions during work-up or purification can also lead to the loss of acetyl groups.[5]
Q3: I am having trouble removing residual pyridine from my reaction mixture. What is the most effective method?
A3: Residual pyridine can be effectively removed by performing an acidic wash of your crude product dissolved in an organic solvent.[6] By washing with a dilute acid solution (e.g., 1M HCl or saturated ammonium (B1175870) chloride), the basic pyridine is protonated to form a water-soluble pyridinium (B92312) salt, which is then extracted into the aqueous phase.[6] Multiple washes may be necessary to ensure complete removal. Co-evaporation with a high-boiling, non-polar solvent like toluene (B28343) can also be effective.
Q4: How do I choose the best solvent system for column chromatography of my peracetylated compound?
A4: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC).[7][8] The goal is to find a solvent mixture that provides a good separation of your target compound from impurities, with the target compound having an Rf value of approximately 0.2-0.4.[7] For peracetylated compounds, which are generally non-polar to moderately polar, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[9][10]
Q5: My peracetylated product is an oil and will not crystallize. How can I induce crystallization?
A5: If your purified compound is an oil, it may be due to the presence of minor impurities that inhibit crystal lattice formation.[1] Further purification by column chromatography may be necessary. To induce crystallization, you can try dissolving the oil in a minimal amount of a good solvent (one in which it is highly soluble) and then slowly adding a poor solvent (one in which it is insoluble) until the solution becomes turbid. This is known as antisolvent crystallization.[1] Allowing the solution to stand at room temperature or in the cold can promote crystal growth. Seeding with a small crystal of the desired compound, if available, can also initiate crystallization.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Symptom | Possible Cause | Solution |
| Product does not elute from the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Compound is irreversibly adsorbed onto the stationary phase. | For acid-sensitive compounds on silica gel, consider using a different stationary phase like neutral alumina.[1] Alternatively, you can deactivate the silica gel by pre-treating it with a small amount of triethylamine (B128534) in the eluent. | |
| Product elutes with the solvent front | Eluent is too polar. | Decrease the polarity of the eluent system (e.g., increase the percentage of hexane). |
| Streaking or tailing of the product band on TLC and column | Sample was overloaded on the column. | Use a larger column or load less sample. |
| The compound is interacting strongly with the stationary phase. | For acidic or basic compounds, adding a small amount of a modifier to the eluent (e.g., 0.1% acetic acid for acidic compounds or 0.1% triethylamine for basic compounds) can improve peak shape. | |
| Co-elution of product with an impurity | The chosen solvent system does not provide adequate separation. | Re-optimize the solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values between your product and the impurity. A shallower gradient or isocratic elution may also improve separation. |
Issue 2: Problems with Recrystallization
| Symptom | Possible Cause | Solution |
| Product does not dissolve in the hot solvent | Incorrect solvent choice. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test the solubility of your compound in a variety of solvents to find a suitable one. |
| Product "oils out" instead of crystallizing | The solution is cooling too quickly, or the boiling point of the solvent is lower than the melting point of the compound. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. If the compound continues to oil out, try a higher boiling point solvent or a different solvent system. |
| No crystals form upon cooling | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration of your compound and then try cooling again. Alternatively, add a poor solvent (antisolvent) to decrease the solubility. Scratching the inside of the flask with a glass rod at the solvent line can also induce nucleation. |
| Crystals are colored or appear impure | Impurities are co-crystallizing with the product. | If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution and then performing a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[11] |
Data Presentation
Table 1: Comparison of Purification Methods for a Peracetylated Glycoside
The following table presents representative data on the purification of a model peracetylated glycoside. Note that yields and purity are highly dependent on the specific compound, reaction conditions, and the execution of the purification protocol.
| Purification Method | Solvent System | Typical Recovery Yield | Purity (by HPLC) | Notes |
| Flash Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate (Gradient) | 75-90% | >98% | Good for removing both more and less polar impurities. The gradient can be optimized for specific separations. |
| Dichloromethane/Methanol (Gradient) | 70-85% | >97% | Useful for more polar peracetylated compounds. Methanol percentage should be increased cautiously as it can dissolve silica gel at high concentrations.[9] | |
| Recrystallization | Ethanol (B145695)/Water | 60-80% | >99% | Excellent for achieving high purity if a suitable solvent system is found. Yield can be lower due to the solubility of the product in the mother liquor.[12] |
| Isopropanol | 65-85% | >99% | Another common solvent for the recrystallization of sugar acetates. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Peracetylated Compound
This protocol describes a general procedure for the purification of a peracetylated compound using flash column chromatography on silica gel.
1. Preparation of the Column: a. Select a column of appropriate size based on the amount of crude material. A general rule of thumb is to use 40-100g of silica gel for every 1g of crude product. b. Securely clamp the column in a vertical position in a fume hood. c. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. d. Prepare a slurry of silica gel in the initial, least polar eluent. e. Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles. f. Once the silica has settled, add another thin layer of sand to the top to protect the silica bed. g. Equilibrate the column by running several column volumes of the initial eluent through it.
2. Sample Loading: a. Dissolve the crude peracetylated compound in a minimal amount of the chromatography eluent or a more polar solvent if necessary. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. c. Carefully apply the sample to the top of the column.
3. Elution and Fraction Collection: a. Begin elution with the least polar solvent system determined by TLC analysis. b. Apply gentle pressure to the top of the column using a pump or a regulated air/nitrogen line to achieve a flow rate of approximately 2 inches/minute. c. Collect fractions in an appropriate number of test tubes or flasks. d. Gradually increase the polarity of the eluent (gradient elution) as needed to elute the desired compound.[4]
4. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified peracetylated compound.
Protocol 2: Recrystallization of a Peracetylated Compound
This protocol provides a general method for the purification of a solid peracetylated compound by recrystallization.
1. Solvent Selection: a. In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. b. A suitable solvent will dissolve the compound when hot but will result in low solubility at room temperature or upon cooling. Common solvents for peracetylated sugars include ethanol, isopropanol, and mixtures of ethanol and water.[12]
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with swirling on a hot plate until the solid dissolves completely. Add more solvent in small portions as needed to achieve complete dissolution.
3. Decolorization (Optional): a. If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. b. Reheat the mixture to boiling for a few minutes.
4. Hot Filtration (Optional): a. If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
5. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. b. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
6. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
7. Drying: a. Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ijset.com [ijset.com]
- 3. rsc.org [rsc.org]
- 4. Purification [chem.rochester.edu]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. biotage.com [biotage.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. brainly.com [brainly.com]
- 9. jalonzeolite.com [jalonzeolite.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
preventing degradation of (3R)-Hydrangenol 8-O-glucoside pentaacetate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (3R)-Hydrangenol 8-O-glucoside pentaacetate during storage and experimental procedures.
Troubleshooting Guides
This section addresses specific issues that users might encounter, providing potential causes and actionable solutions.
Issue 1: Loss of Compound Potency or Purity Over Time
Potential Cause: Degradation of this compound due to improper storage conditions.
Solutions:
-
Temperature: Ensure the compound is stored at the correct temperature. For long-term storage of the solid powder, -20°C is recommended, which can preserve it for up to three years.[1] If the compound is in a solvent, it should be stored at -80°C for a maximum of one year.[1] Short-term storage of the solid can be at 0-4°C.[2]
-
Light Exposure: The compound should be protected from light, especially UV radiation, which can cause photodegradation. Store in amber vials or containers wrapped in aluminum foil.
-
Atmosphere: To prevent oxidation, store the compound under an inert atmosphere, such as nitrogen or argon.[3] Ensure the container is tightly sealed to protect from moisture and oxygen.[4]
-
Moisture: Hydrolysis is a primary degradation pathway. High humidity can lead to the hydrolysis of the acetate (B1210297) ester groups and the glycosidic bond. Store in a desiccator or a controlled low-humidity environment.
-
Handling: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold compound.[4]
Issue 2: Inconsistent Results in Biological Assays
Potential Cause: Degradation of the compound in solution, particularly due to repeated freeze-thaw cycles.
Solutions:
-
Aliquoting: For solutions, it is highly recommended to prepare single-use aliquots. This practice minimizes the number of freeze-thaw cycles the bulk of the compound is subjected to, which can accelerate degradation.[5] Stock solutions are best stored at -80°C for up to six months or at -20°C for up to one month.[5]
-
Solvent Choice: The stability of the compound can be solvent-dependent. While vendors may provide solubility data in solvents like DMSO, chloroform (B151607), and ethyl acetate, it is crucial to assess the long-term stability in your specific experimental solvent system.[4] For in-vivo experiments, it is recommended to prepare fresh solutions daily.[5]
Issue 3: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC)
Potential Cause: Chemical degradation of the parent compound into one or more new products.
Solutions:
-
Identify Degradation Products: The primary degradation pathways are likely hydrolysis of the five acetate groups and cleavage of the 8-O-glucoside bond. This would result in partially deacetylated forms of the molecule, the hydrangenol (B20845) 8-O-glucoside, and ultimately hydrangenol itself.
-
Analytical Monitoring: Regularly check the purity of your stock solutions and stored compound using analytical techniques like HPLC or NMR spectroscopy. A detailed protocol for stability monitoring is provided in the "Experimental Protocols" section.
-
Review Storage and Handling: If degradation is detected, thoroughly review your storage and handling procedures against the recommendations in this guide.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage (up to 3 years), the solid powder should be stored at -20°C.[1] It should be in a tightly sealed container, protected from light, and ideally under an inert atmosphere (e.g., nitrogen). For short-term storage (days to weeks), 0-4°C is acceptable.[2]
Q2: How should I store solutions of this compound?
A2: Solutions should be stored at -80°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use vials immediately after preparation.[5]
Q3: What are the main causes of degradation for this compound?
A3: The primary causes of degradation are:
-
Hydrolysis: The ester linkages of the acetate groups and the glycosidic bond are susceptible to hydrolysis, which can be catalyzed by moisture, acids, or bases.
-
Oxidation: The phenolic moieties in the hydrangenol backbone are prone to oxidation, especially when exposed to air and light.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Thermal Stress: Elevated temperatures can accelerate the rates of all degradation pathways.
Q4: How can I check if my compound has degraded?
A4: The most reliable way to check for degradation is to use analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to separate the parent compound from its degradation products, allowing for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes, such as the loss of acetate groups.
Q5: Is it safe to ship the compound at ambient temperature?
A5: While some suppliers ship the compound at ambient temperature or with blue ice, this is intended for short transit times.[1][2] Upon receipt, the compound should immediately be stored under the recommended long-term storage conditions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years[1] | Protect from light, moisture; store under inert gas. |
| 0-4°C | Short-term (days to weeks)[2] | Protect from light and moisture. | |
| In Solvent | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles; use airtight vials. |
| -20°C | Up to 1 month[5] | Aliquot for single use. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a reverse-phase HPLC method to monitor the purity of this compound and detect potential degradation products.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or Methanol (B129727).
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 5 95 5 35 5 95 40 5 95 45 95 5 | 50 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at a wavelength appropriate for the chromophore of hydrangenol, typically around 280 nm. A DAD can be used to scan a range of wavelengths.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Analysis: Inject the sample and record the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The degradation products (deacetylated forms and the aglycone) are expected to be more polar and thus have shorter retention times.
Protocol 2: ¹H-NMR Spectroscopy for Monitoring Deacetylation
This protocol can be used to qualitatively assess the integrity of the acetate groups on the molecule.
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.
-
Acquisition: Acquire a standard ¹H-NMR spectrum.
-
Analysis: In the ¹H-NMR spectrum of the intact this compound, the protons of the five acetate groups will appear as sharp singlets, typically in the region of δ 1.9-2.2 ppm. The integration of these peaks should correspond to 15 protons (5 x CH₃). The appearance of new signals in this region or a decrease in the relative integration of these peaks can indicate hydrolysis of the acetate groups. Additionally, the appearance of free acetic acid would be visible as a singlet around δ 2.1 ppm in CDCl₃.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Recommended workflow for handling and quality control.
References
Technical Support Center: Overcoming Low Solubility of Glycoside Derivatives in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of glycoside derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do many glycoside derivatives exhibit low aqueous solubility?
Glycoside derivatives consist of a sugar moiety (glycone) attached to a non-sugar moiety (aglycone). While the glycone part is generally hydrophilic, the aglycone is often a large, complex, and hydrophobic structure, such as a steroid or a flavonoid.[1][2] This amphiphilic nature can lead to poor aqueous solubility, as the hydrophobic aglycone limits the molecule's ability to favorably interact with water.[3]
Q2: What are the common consequences of low solubility in in-vitro assays?
Low solubility of test compounds can lead to several experimental issues, including:
-
Precipitation: The compound may "crash out" of the solution when an organic stock solution is diluted into an aqueous assay buffer.
-
Inaccurate Concentration: The actual concentration of the dissolved compound in the assay will be lower than the nominal concentration, leading to an underestimation of its biological activity.
-
Poor Reproducibility: Inconsistent dissolution can result in high variability between experiments.
-
Assay Interference: Undissolved particles can interfere with assay readings, for example, by scattering light in absorbance-based assays.
Q3: What is the recommended first step when encountering a poorly soluble glycoside derivative?
The initial step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[4] It is also miscible with water and generally well-tolerated in cell-based assays at low final concentrations (typically <0.5%).[1]
Q4: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay medium. What can I do?
This is a common issue known as "crashing out." Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining solubility.
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single solvent.
-
Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes help.
-
Employ Solubilizing Agents: Surfactants or cyclodextrins can be used to create micelles or inclusion complexes that keep the compound dispersed.
Q5: Are there alternatives to DMSO if it's not compatible with my assay?
Yes, other water-miscible organic solvents can be tested, including ethanol (B145695), methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific glycoside derivative and the tolerance of the experimental system. It is crucial to always run a vehicle control to account for any effects of the solvent itself on the experiment.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solutions |
| Compound precipitates immediately upon dilution into aqueous buffer. | The aqueous solubility limit has been exceeded. | 1. Lower the final concentration of the glycoside derivative in the assay. 2. Use a two-step dilution: First, dilute the DMSO stock into an intermediate solvent (e.g., ethanol or PEG 400) before the final dilution into the aqueous buffer. 3. Employ cyclodextrins: These can encapsulate the hydrophobic portion of the glycoside, increasing its aqueous solubility.[5] |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is in a supersaturated state and is slowly precipitating. | 1. Use the solution immediately after preparation. 2. Incorporate a precipitation inhibitor in the formulation. 3. Consider using a solid dispersion of the compound, which can improve its dissolution rate and stability in an amorphous form.[6] |
| Inconsistent or non-reproducible assay results. | Poor and variable solubility of the test compound. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Quantify the solubility of the compound in the final assay buffer to ensure you are working below its solubility limit. 3. Implement a standardized protocol for compound dissolution and dilution to minimize variability. |
| High background signal or assay artifacts. | Compound aggregation leading to non-specific interactions or light scattering. | 1. Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. 2. Use dynamic light scattering (DLS) to check for the presence of aggregates. 3. Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80) to help prevent aggregation. |
Data Presentation: Solubility of Selected Glycoside Derivatives
The following tables summarize the solubility of various glycoside derivatives in different solvents. This data can be used as a starting point for selecting an appropriate solvent system.
Table 1: Solubility of Selected Flavonoid Glycosides and Aglycones in Organic Solvents
| Compound | Type | Solvent | Solubility (mmol/L) |
| Quercetin | Aglycone | Acetonitrile | 5.40 |
| Acetone | 80 | ||
| tert-Amyl alcohol | 67 | ||
| Isoquercitrin | Monoglycoside | Acetonitrile | 3.90 |
| Acetone | - | ||
| tert-Amyl alcohol | 66 | ||
| Rutin | Diglycoside | Acetonitrile | 0.50 |
| Acetone | - | ||
| tert-Amyl alcohol | 60 | ||
| Naringenin | Aglycone | Acetonitrile | 77 |
| Hesperetin | Aglycone | Acetonitrile | 85 |
Table 2: Qualitative Solubility of Saponins (B1172615)
| Solvent | Solubility |
| Water | Generally soluble, especially hot water[7] |
| Methanol | Soluble, especially hot methanol[7] |
| Ethanol (dilute) | Soluble, especially hot ethanol[7] |
| Ether | Insoluble[7] |
| Chloroform | Insoluble[7][8] |
| Benzene | Insoluble[7] |
| Petroleum Ether | Insoluble[8] |
Table 3: Solubility of Selected Cardiac Glycosides
| Compound | Solvent | Solubility |
| Digoxin | Water | Practically insoluble[9] |
| DMSO | ~30 mg/mL[10] | |
| Dimethylformamide | ~30 mg/mL[10] | |
| Pyridine | Soluble (1:4)[11] | |
| Boiling Ethanol | Soluble[11] | |
| Digitoxin | Water | Slightly soluble |
| Chloroform | Soluble | |
| Ethanol | Highly soluble |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing an amorphous solid dispersion of a poorly soluble glycoside derivative with a hydrophilic polymer, which can enhance its dissolution rate and apparent solubility.
Materials:
-
Poorly soluble glycoside derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC, PEG 6000)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the glycoside and polymer are soluble
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100-mesh)
Procedure:
-
Dissolution: Accurately weigh the glycoside derivative and the polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask.[12]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue evaporation until a solid film or powder is formed on the inner wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain particles of a uniform size.[12]
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Phase Solubility Study of a Glycoside with Cyclodextrins
This protocol, based on the method by Higuchi and Connors, is used to determine the stoichiometry and stability constant of the inclusion complex formed between a glycoside derivative and a cyclodextrin (B1172386), and to quantify the solubility enhancement.
Materials:
-
Poorly soluble glycoside derivative
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Aqueous buffer of desired pH
-
Vials with screw caps
-
Shaker or vortex mixer
-
Syringe filters (0.45 µm)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the cyclodextrin at different concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in the desired buffer.[13]
-
Incubation: Add an excess amount of the glycoside derivative to each vial containing the cyclodextrin solutions.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]
-
Sample Collection and Filtration: After equilibration, allow the suspensions to stand to let the undissolved glycoside settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solutions appropriately and determine the concentration of the dissolved glycoside derivative using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the concentration of the dissolved glycoside (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram can be used to determine the type of complex formed (e.g., AL, AP, BS) and to calculate the stability constant (Ks) and the complexation efficiency.[15]
Visualizations
Troubleshooting workflow for addressing precipitation issues.
General experimental workflow for enhancing glycoside solubility.
References
- 1. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 2. amu.edu.az [amu.edu.az]
- 3. researchgate.net [researchgate.net]
- 4. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Saponins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Digoxin | C41H64O14 | CID 2724385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. chembk.com [chembk.com]
- 12. japsonline.com [japsonline.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Selective Deprotection of Acetylated Glycosides
Welcome to the technical support center for the selective deprotection of acetylated glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the selective deprotection of acetylated glycosides?
A1: The primary methods for selective deprotection of acetylated glycosides can be broadly categorized into chemical and enzymatic approaches.
-
Chemical Methods:
-
Zemplén Deacetylation: This classic method utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) to remove O-acetyl groups. It is highly efficient for global deacetylation but can be challenging to control for selective removal.[1]
-
Acid-Catalyzed Deacetylation: Various acidic conditions can be employed for selective deprotection. For instance, HCl/EtOH in CHCl₃ has been shown to preferentially deacetylate at the O-3, O-4, and O-6 positions of per-acetylated aryl glycosides, allowing for the one-step preparation of 2-O-acetyl aryl glycosides.[2][3] Perchloric acid supported on silica (B1680970) (HClO₄–SiO₂) is another reagent used for the selective removal of the anomeric acyl group.[4]
-
Hydrazine (B178648) Hydrate (B1144303): A solution of 85% hydrazine hydrate in THF can be used for the regioselective 2-O-deacetylation of acetylated glycosides.[5][6]
-
Organotin Reagents: Dibutyltin (B87310) oxide can be used for the selective deprotection of acetylated glucosides in methanol. The reaction proceeds through the formation of glucoside-organotin complex intermediates.[7][8]
-
-
Enzymatic Methods: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used for the regioselective deacetylation of acetylated sugars and nucleosides.[9][10] These methods offer high selectivity under mild reaction conditions.
Q2: How can I achieve regioselective deacetylation at a specific hydroxyl group?
A2: Achieving regioselectivity depends on the chosen method and the substrate.
-
For 2-O-deacetylation: Treatment with 85% hydrazine hydrate in THF is a reported method for selective deprotection at the C-2 position.[5][6]
-
For anomeric deacetylation: Reagents like magnesium oxide in methanol (MgO/MeOH) or perchloric acid on silica (HClO₄–SiO₂) can be used to selectively remove the anomeric acetate.[4][11]
-
For primary (C-6) deacetylation: Methods involving iodine in methanol have been shown to selectively remove the primary acetyl ester.[12]
-
For 3-O-deacetylation of acetylated 1-thio-glycosides: Hydrazine hydrate in THF has also been shown to be effective.[5]
Q3: What are the potential side reactions during Zemplén deacetylation?
A3: While Zemplén deacetylation is generally high-yielding, potential issues include:
-
Instability of other functional groups: Disulfide linkages are unstable under the basic conditions of Zemplén deacetylation.[1]
-
Formation of byproducts: An impurity identified as sodium formate (B1220265) has been observed in the ¹H-NMR spectrum after deprotection, potentially arising from the methoxide or methanol.[13]
-
Lack of selectivity: Zemplén conditions are typically not selective and will lead to the cleavage of all ester groups if not carefully controlled.[14]
Troubleshooting Guides
Problem 1: Incomplete Deprotection
| Possible Cause | Troubleshooting Step |
| Insufficient reagent | Increase the molar equivalents of the deprotecting agent. |
| Short reaction time | Extend the reaction time and monitor progress closely using TLC. |
| Low reaction temperature | If the protocol allows, consider moderately increasing the reaction temperature. |
| Poor solvent quality | Ensure the use of dry, high-quality solvents, especially for moisture-sensitive reactions like Zemplén deacetylation. |
Problem 2: Lack of Selectivity / Over-deprotection
| Possible Cause | Troubleshooting Step |
| Reaction conditions too harsh | Reduce the reaction temperature or shorten the reaction time. For Zemplén deacetylation, using a catalytic amount of base is crucial.[1] |
| Incorrect reagent for desired selectivity | Choose a reagent known for its selectivity towards the target hydroxyl group. For example, use hydrazine hydrate for 2-O-deacetylation instead of a global method like Zemplén.[5][6] |
| Substrate reactivity | The inherent reactivity of different hydroxyl groups can influence selectivity. Modifying the protecting groups on other parts of the molecule may be necessary.[8] |
Problem 3: Formation of Impurities
| Possible Cause | Troubleshooting Step |
| Degradation of starting material or product | Use milder reaction conditions. For acid-sensitive substrates, enzymatic deprotection might be a better alternative. |
| Contaminated reagents | Use fresh, high-purity reagents and solvents. For instance, using fresh sodium methoxide or preparing it in situ can help avoid formate impurities in Zemplén reactions.[13] |
| Work-up procedure | Neutralize the reaction mixture carefully. For Zemplén deacetylation, using an ion-exchange resin (H⁺ form) can effectively remove sodium ions.[15] |
Experimental Protocols
Protocol 1: General Procedure for Zemplén Deacetylation
This protocol describes a standard method for the complete deacetylation of a per-O-acetylated glycoside.
-
Dissolve the acetylated glycoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (typically 0.1 to 0.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with an acid resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain the deacetylated product.
Protocol 2: Regioselective 2-O-Deacetylation using Hydrazine Hydrate
This method is used for the selective removal of the acetyl group at the C-2 position.[6]
-
Dissolve the acetylated glycoside in tetrahydrofuran (B95107) (THF).
-
Add 85% hydrazine hydrate (typically 3.0 equivalents).
-
Stir the mixture at room temperature for the time specified in the literature (e.g., 11 hours), monitoring by TLC.[6]
-
After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes the yields for the regioselective 2-O-deacetylation of various acetylated glycosides using 85% hydrazine hydrate in THF, as reported by Li and Wang (2004).[6]
| Entry | Substrate | Product | Yield (%) |
| a | Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | Methyl 3,4,6-tri-O-acetyl-α-D-glucopyranoside | 48.8 |
| b | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Phenyl 3,4,6-tri-O-acetyl-β-D-glucopyranoside | 46.5 |
| c | Allyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | Allyl 3,4,6-tri-O-acetyl-α-D-glucopyranoside | 45.7 |
| d | Allyl 2,3-di-O-acetyl-4,6-O-benzylidene-β-D-glucopyranoside | Allyl 3-O-acetyl-4,6-O-benzylidene-β-D-glucopyranoside | 59.8 |
| e | Allyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | Allyl 3-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | 58.6 |
| f | Methyl 2,3-di-O-acetyl-4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside | Methyl 3-O-acetyl-4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside | 80.3 |
| g | Methyl 2,3-di-O-acetyl-α-D-glycopyranoside | Methyl 3-O-acetyl-α-D-glycopyranoside | 60.4 |
| h | Methyl 2,3-di-O-acetyl-4,6-di-O-benzoyl-α-D-glycopyranoside | Methyl 3-O-acetyl-4,6-di-O-benzoyl-α-D-glycopyranoside | 73.7 |
Visualizations
Caption: Decision workflow for choosing a selective deprotection method.
Caption: Troubleshooting workflow for deprotection reactions.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides - Lookchem [lookchem.com]
- 7. ESIMS and NMR studies on the selective deprotection of acetylated glucosides by dibutyltin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 9. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Unveiling Molecular Architecture: A Comparative Guide to the 2D NMR-Based Structural Confirmation of (3R)-Hydrangenol 8-O-glucoside pentaacetate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of natural products is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of the two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopic data used to confirm the structure of (3R)-Hydrangenol 8-O-glucoside pentaacetate, a dihydroisocoumarin glycoside isolated from Hydrangea macrophylla. Detailed experimental protocols and visual aids are presented to facilitate a deeper understanding of the methodologies employed.
Introduction to this compound and the Power of 2D NMR
(3R)-Hydrangenol 8-O-glucoside is a naturally occurring compound found in the plant Hydrangea macrophylla. Its pentaacetate derivative is often prepared for easier isolation and characterization. The complex structure, featuring a dihydroisocoumarin core, a glycosidic linkage, and multiple stereocenters, necessitates the use of advanced analytical techniques for definitive structural confirmation. 2D NMR spectroscopy is an indispensable tool in this process, providing through-bond and through-space correlations that allow for the complete assignment of proton (¹H) and carbon (¹³C) signals and the elucidation of the molecule's connectivity. Techniques such as COSY, HSQC, and HMBC are fundamental to piecing together the molecular puzzle.
Comparative Analysis of 2D NMR Data
The structural confirmation of this compound is achieved by meticulously analyzing the correlations observed in its 2D NMR spectra. Below is a summary of the key 2D NMR data and a comparison with alternative analytical techniques.
Data Presentation
Table 1: ¹H and ¹³C NMR Data for the Aglycone Moiety of a Representative Dihydroisocoumarin Glucoside from Hydrangea macrophylla
| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| 1 | ~168.0 | - | H-3, H-4 | - |
| 3 | ~75.0 | ~4.5 (dd) | C-1, C-4, C-4a, C-1', C-2', C-6' | H-4 |
| 4 | ~35.0 | ~3.0 (m) | C-3, C-4a, C-5, C-8a | H-3 |
| 4a | ~138.0 | - | H-3, H-4, H-5 | - |
| 5 | ~118.0 | ~7.0 (d) | C-4, C-4a, C-7, C-8a | H-6 |
| 6 | ~130.0 | ~7.5 (t) | C-8 | H-5, H-7 |
| 7 | ~115.0 | ~6.9 (d) | C-5, C-8a | H-6 |
| 8 | ~158.0 | - | H-1'', H-6, H-7 | - |
| 8a | ~105.0 | - | H-4, H-5, H-7 | - |
| 1' | ~135.0 | - | H-2', H-6' | - |
| 2', 6' | ~130.0 | ~7.2 (d) | C-4' | H-3', H-5' |
| 3', 5' | ~115.0 | ~6.8 (d) | C-1' | H-2', H-6' |
| 4' | ~155.0 | - | H-2', H-6', H-3', H-5' | - |
Table 2: ¹H and ¹³C NMR Data for the Glucose Moiety of this compound
| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| 1'' | ~100.0 | ~5.0 (d) | C-8 | H-2'' |
| 2'' | ~72.0 | ~5.2 (t) | C-1'', C-3'' | H-1'', H-3'' |
| 3'' | ~73.0 | ~5.1 (t) | C-2'', C-4'' | H-2'', H-4'' |
| 4'' | ~68.0 | ~5.3 (t) | C-3'', C-5'' | H-3'', H-5'' |
| 5'' | ~72.0 | ~4.0 (m) | C-4'', C-6'' | H-4'', H-6''a, H-6''b |
| 6''a | ~62.0 | ~4.2 (dd) | C-5'' | H-5'', H-6''b |
| 6''b | ~62.0 | ~4.1 (dd) | C-5'' | H-5'', H-6''a |
| Ac-CH₃ | ~20.5-21.0 | ~1.9-2.1 (s) | Ac-C=O | - |
| Ac-C=O | ~169.0-170.5 | - | Ac-CH₃ | - |
Note: The chemical shift values (δ) are approximate and can vary depending on the solvent and experimental conditions. The data presented here is representative for dihydroisocoumarin glucosides isolated from Hydrangea macrophylla. The presence of acetate (B1210297) groups in the pentaacetate derivative will cause downfield shifts of the attached protons and carbons in the glucose moiety.
Table 3: Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of the entire molecule, including stereochemistry through NOESY/ROESY. | Unambiguous structure elucidation. | Requires larger sample amounts and longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount required. | Does not provide detailed connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyl, carbonyl, aromatic rings). | Fast and non-destructive. | Provides limited information on the overall structure. |
| X-ray Crystallography | Absolute 3D structure. | Definitive structural confirmation. | Requires a single crystal of sufficient quality, which can be difficult to obtain. |
Experimental Protocols
Sample Preparation
This compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/0.5 mL. The solution is then transferred to a 5 mm NMR tube.
2D NMR Spectroscopy
All NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
¹H NMR: Standard proton NMR spectrum is acquired to identify the proton signals and their multiplicities.
-
¹³C NMR: Standard carbon NMR spectrum is acquired to identify the carbon signals.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The spectrum shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range correlations (typically through 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which helps to determine the relative stereochemistry and the conformation of the molecule.
Mandatory Visualization
Caption: Experimental workflow for 2D NMR-based structural confirmation.
Caption: Logical relationships of 2D NMR data for structural confirmation.
Conclusion
The structural confirmation of complex natural products like this compound is a testament to the power and precision of 2D NMR spectroscopy. By systematically acquiring and interpreting a suite of 2D NMR experiments, researchers can confidently piece together the molecular architecture, including the connectivity of all atoms and their relative stereochemistry. The comparative approach presented in this guide underscores the importance of detailed spectral analysis and provides a framework for the structural elucidation of other novel natural products.
A Comparative Analysis of the Bioactivities of Hydrangenol and its 8-O-Glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of hydrangenol (B20845) and its 8-O-glucoside, two natural compounds found in the leaves of Hydrangea macrophylla. This document summarizes key quantitative data, outlines experimental protocols for the cited bioactivities, and presents visual representations of relevant biological pathways and experimental workflows to aid in research and development.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data on the bioactivities of hydrangenol and its 8-O-glucoside. Direct comparisons are highlighted where data is available from the same study.
| Bioactivity | Compound | Metric | Value | Reference |
| Anti-allergic | Hydrangenol | % Inhibition (PCA) | 48.9% (at 100 mg/kg, p.o.) | Matsuda H, et al. (1999) Biol Pharm Bull |
| Hydrangenol 8-O-glucoside | % Inhibition (PCA) | 33.3% (at 100 mg/kg, p.o.) | Matsuda H, et al. (1999) Biol Pharm Bull | |
| Anti-diabetic | Hydrangenol | IC50 (α-glucosidase) | 0.97 mg/mL | In-Vitro Bioactivity Evaluation of Hydrangenol |
| Hydrangenol | IC50 (α-amylase) | 3.6 mg/mL | In-Vitro Bioactivity Evaluation of Hydrangenol | |
| Hydrangenol | Adipogenesis | Significant increase in TG levels in 3T3-L1 cells (1-100 µM) | Zhang H, et al. (2007) Biol Pharm Bull | |
| Hydrangenol 8-O-glucoside | Adipogenesis | No significant effect on TG levels in 3T3-L1 cells (1-100 µM) | Zhang H, et al. (2007) Biol Pharm Bull | |
| Neuroprotective | Hydrangenol 8-O-glucoside | IC50 (AChE) | 22.66 µM | Hwang J, et al. (2021) Nutrients |
| Anti-inflammatory | Hydrangenol | Activity | Suppresses NO production and iNOS expression via NF-κB and Nrf2 pathways | Kim et al. (2016) Int Immunopharmacol |
| Hydrangenol 8-O-glucoside | Activity | May have anti-inflammatory activity | ChemFaces |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Passive Cutaneous Anaphylaxis (PCA) Reaction
This protocol is based on the methodology described by Matsuda H, et al. (1999).
-
Sensitization: Male Wistar rats are sensitized by an intradermal injection of anti-egg albumin serum into their dorsal skin.
-
Drug Administration: After 24 hours, hydrangenol or hydrangenol 8-O-glucoside (100 mg/kg) is orally administered to the rats.
-
Induction of PCA: One hour after drug administration, a solution of egg albumin containing Evans blue dye is injected intravenously to induce the PCA reaction.
-
Evaluation: Thirty minutes after the induction, the rats are euthanized, and the area of the blue spot on the dorsal skin is measured. The percentage of inhibition is calculated by comparing the spot area in the treated group with that of the control group.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the method described by Hwang J, et al. (2021).
-
Enzyme and Substrate Preparation: A solution of acetylcholinesterase (from electric eel), DTNB (Ellman's reagent), and the substrate acetylthiocholine (B1193921) iodide (ATCI) are prepared in a phosphate (B84403) buffer (pH 8.0).
-
Inhibition Reaction: The test compound (hydrangenol 8-O-glucoside) is pre-incubated with the enzyme solution for 15 minutes.
-
Substrate Addition: The reaction is initiated by the addition of the substrate ATCI.
-
Measurement: The absorbance is measured at 412 nm for a specified period using a microplate reader. The rate of reaction is calculated from the change in absorbance over time.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against different concentrations of the test compound.
Adipogenesis in 3T3-L1 Cells
This protocol is based on the methodology described by Zhang H, et al. (2007).
-
Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM supplemented with fetal bovine serum.
-
Differentiation Induction: To induce differentiation, two-day post-confluent cells are treated with a differentiation medium containing insulin (B600854), dexamethasone, and isobutylmethylxanthine (IBMX).
-
Compound Treatment: The cells are then cultured in a differentiation medium containing insulin and the test compounds (hydrangenol or hydrangenol 8-O-glucoside) at various concentrations for two days. The medium is then replaced with a fresh medium containing only insulin and the test compounds every two days.
-
Triglyceride (TG) Quantification: After a total of six days of treatment, the intracellular triglyceride content is measured using a commercially available triglyceride quantification kit. The amount of triglyceride is normalized to the protein content of the cells.
α-Glucosidase Inhibition Assay
This protocol is based on the methodology described in the In-Vitro Bioactivity Evaluation of Hydrangenol.
-
Enzyme and Substrate Solution: A solution of α-glucosidase (from Saccharomyces cerevisiae) and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a phosphate buffer (pH 6.8).
-
Inhibition Reaction: The test compound (hydrangenol) is pre-incubated with the α-glucosidase solution.
-
Substrate Addition: The reaction is initiated by the addition of the pNPG solution.
-
Measurement: The reaction mixture is incubated, and the absorbance is measured at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by testing a range of compound concentrations and calculating the percentage of inhibition.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow.
Acetylated vs. Non-Acetylated Hydrangenol Glucoside: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of acetylated and non-acetylated hydrangenol (B20845) glucosides. While direct comparative studies are limited, this document synthesizes available data on the individual compounds and the aglycone, hydrangenol, to offer insights into their potential therapeutic applications.
Overview of Hydrangenol and its Glucosides
Hydrangenol is a dihydroisocoumarin found in plants of the Hydrangea genus. It exists in nature as a glucoside, most notably hydrangenol 8-O-glucoside. Acetylation of the glucoside moiety can modify its physicochemical properties, such as lipophilicity, which in turn may influence its biological activity. This guide focuses on the comparative bioactivity of hydrangenol 8-O-glucoside and its acetylated form, hydrangenol 8-O-glucoside pentaacetate.
Comparative Biological Activity
The primary biological activity for which quantitative data is available for the acetylated form is cholinesterase inhibition. For the non-acetylated form and the aglycone, anti-inflammatory and anti-allergic activities have been reported.
Data Summary
| Compound | Biological Activity | Assay | Results |
| Hydrangenol 8-O-glucoside pentaacetate | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | IC50: 22.66 ± 1.63 µM[1] |
| Butyrylcholinesterase (BChE) Inhibition | Ellman's Method | IC50: 41.02 ± 3.03 µM[1] | |
| Hydrangenol 8-O-glucoside | Anti-allergic | Passive Cutaneous Anaphylaxis (PCA) Reaction in rats | Significant inhibition[2] |
| Hydrangenol (Aglycone) | Anti-inflammatory | LPS-induced Nitric Oxide (NO) Production in RAW 264.7 macrophages | Inhibition of NO production[3][4] |
| Anti-inflammatory | LPS-induced Nitric Oxide (NO) Production in BV2 microglial cells | Attenuation of NO production and iNOS expression[5] | |
| Anti-allergic | Passive Cutaneous Anaphylaxis (PCA) Reaction in rats | Significant inhibition[2] |
Signaling Pathways and Experimental Workflows
Cholinesterase Inhibition by Hydrangenol 8-O-glucoside pentaacetate
Hydrangenol 8-O-glucoside pentaacetate has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for Alzheimer's disease.
Anti-inflammatory Action of Hydrangenol
The aglycone, hydrangenol, has been shown to exert anti-inflammatory effects by suppressing the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages[3][4][5]. This is often mediated through the inhibition of signaling pathways such as NF-κB.
General Experimental Workflow for Biological Activity Screening
The evaluation of the biological activity of compounds like hydrangenol glucosides typically follows a standardized workflow.
Detailed Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity[6][7][8][9].
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured at 412 nm.
-
Reagents:
-
Phosphate (B84403) buffer (pH 8.0)
-
DTNB solution
-
AChE or BChE enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
Test compound (hydrangenol glucoside derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, enzyme solution, and the test compound at various concentrations.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then calculated from a dose-response curve.
-
Antioxidant Activity Assays (DPPH and ABTS)
These assays are commonly used to evaluate the free radical scavenging capacity of compounds[10][11][12][13][14].
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically, typically at 517 nm.
-
Procedure: A solution of the test compound is mixed with a DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol). After a specific incubation period in the dark, the absorbance is measured.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: The pre-formed blue-green ABTS radical cation is reduced by an antioxidant, causing a decolorization that is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).
-
Procedure: The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate. The test compound is then added to the ABTS radical solution, and the absorbance is measured after a set time.
-
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
This cell-based assay is used to assess the potential of a compound to inhibit inflammation[15][16][17][18][19].
-
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) as a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Procedure:
-
Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a prolonged period (e.g., 24 hours). A control group without LPS stimulation is also included.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
After a short incubation, measure the absorbance at approximately 540 nm.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.
-
Conclusion
The available data suggests that acetylation of hydrangenol glucoside may enhance its cholinesterase inhibitory activity, a promising avenue for neurodegenerative disease research. The non-acetylated glucoside and its aglycone, hydrangenol, have demonstrated anti-allergic and anti-inflammatory properties. However, direct comparative studies are necessary to definitively conclude the superior biological activity of either form. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative investigations and further explore the therapeutic potential of these natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Phyllodulcin, Hydrangenol, and Their 8-O-Glucosides, and Thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on Passive Cutaneous Anaphylaxis Reaction in Rats [jstage.jst.go.jp]
- 3. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3.4.1. Acetylcholinesterase Inhibition [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hyaluronidase Inhibitors: Focusing on Hydrangenol Derivatives and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hydrangenol (B20845) derivatives and other structurally related phenolic compounds as inhibitors of hyaluronidase (B3051955), an enzyme implicated in various physiological and pathological processes, including inflammation, tumor progression, and skin aging.[1][2] Due to the limited availability of extensive quantitative data on a wide range of hydrangenol derivatives in publicly accessible literature, this guide broadens its scope to include other relevant phenolic and natural compounds to offer a valuable comparative context for researchers.
Performance Comparison of Hyaluronidase Inhibitors
| Compound Class | Compound | IC50 (µM) | Source Organism/Enzyme | Reference |
| Phenolic Acids | Rosmarinic Acid | 24.3 (µg/mL) | Not Specified | --INVALID-LINK-- |
| Protocatechuic Acid | 107.6 (µg/mL) | Not Specified | --INVALID-LINK-- | |
| Caffeic Acid Trimer | 220 | Dracocephalum foetidum | --INVALID-LINK-- | |
| Flavonoids | Luteolin | 67.38 (µg/mL) | Not Specified | --INVALID-LINK-- |
| Apigenin | - | Bovine Testicular Hyaluronidase | --INVALID-LINK-- | |
| Kaempferol | - | Bovine Testicular Hyaluronidase | --INVALID-LINK-- | |
| Triterpenoids | Ursolic Acid | 225.75 (µg/mL) | Not Specified | --INVALID-LINK-- |
| Oleanolic Acid Methyl Ester | 84.52 | Not Specified | --INVALID-LINK-- | |
| Isocoumarins | (R)-(-)-5-hydroxymellein | 58 ± 16 | Not Specified | --INVALID-LINK-- |
| Positive Control | Disodium Cromoglycate | 650 | Not Specified | --INVALID-LINK-- |
Experimental Protocols
The following is a detailed methodology for a common in vitro hyaluronidase inhibition assay, based on spectrophotometric determination. This protocol can be adapted for the screening and characterization of novel hyaluronidase inhibitors.
Spectrophotometric Hyaluronidase Inhibition Assay
This assay measures the amount of N-acetylglucosamine released from hyaluronic acid by the action of hyaluronidase.
Materials:
-
Hyaluronidase from bovine testes (e.g., Sigma-Aldrich, Type I-S)
-
Hyaluronic acid (sodium salt)
-
Phosphate (B84403) Buffer (300 mM, pH 5.35 at 37 °C)
-
Enzyme Diluent (e.g., 0.9% NaCl)
-
Test compounds (hydrangenol derivatives or other potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Acid Albumin Solution
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.03% (w/v) hyaluronic acid solution in phosphate buffer. Heat to 90-95°C with stirring to dissolve, then cool to 37°C.[3]
-
Prepare an enzyme stock solution of hyaluronidase (e.g., 1000 units/mL) in cold enzyme diluent and dilute to a working concentration (e.g., ~6 units/mL) immediately before use.[3]
-
Prepare the acid albumin solution according to standard protocols.
-
-
Assay Protocol:
-
In a series of test tubes, pipette 0.5 mL of the hyaluronic acid solution.
-
Add a specific volume of the test compound solution at various concentrations. For the control, add the same volume of the solvent.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 0.5 mL of the hyaluronidase working solution to each tube at timed intervals.
-
Incubate the reaction mixture at 37°C for exactly 45 minutes.[3]
-
Stop the reaction by adding 9.0 mL of the acid albumin solution.
-
Allow the tubes to stand at room temperature for 10 minutes for the undigested hyaluronic acid to precipitate.
-
Measure the absorbance (or % transmittance) of the supernatant at 600 nm using a spectrophotometer.[3]
-
-
Calculation of Inhibition:
-
The percentage of hyaluronidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Hyaluronidase Inhibition Assay
The following diagram illustrates the key steps in the spectrophotometric assay for determining hyaluronidase inhibitory activity.
Caption: Workflow of the spectrophotometric hyaluronidase inhibition assay.
Potential Signaling Pathway Modulated by Hyaluronidase Inhibitors
Inhibition of hyaluronidase can impact various cellular signaling pathways, particularly in the context of cancer progression. The degradation of hyaluronic acid by hyaluronidase can generate fragments that promote tumor growth and inflammation.[1] By inhibiting this enzyme, the integrity of the extracellular matrix is better maintained, and the generation of pro-tumorigenic HA fragments is reduced. Recent studies have shown that targeting hyaluronidase 2 (HYAL2) in glioma can lead to apoptosis and cell cycle arrest, suggesting a potential therapeutic strategy.[4]
The following diagram provides a simplified representation of how hyaluronidase inhibition may lead to these anti-cancer effects.
Caption: Potential mechanism of hyaluronidase inhibitors in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitor Screening with a Hyaluronidase Activity ELISA - Echelon Biosciences [echelon-inc.com]
- 3. Enzymatic Assay of Hyaluronidase (3.2.1.35) [sigmaaldrich.com]
- 4. Inhibition of hyaluronic acid degradation pathway suppresses glioma progression by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of experimental results for hydrangenol bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivities of hydrangenol (B20845) with other well-researched natural compounds. The objective is to offer a cross-validation of its experimental results and highlight its potential in drug development. All data is presented in a structured format for clear comparison, accompanied by detailed experimental protocols and visual diagrams of key biological pathways.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and anti-diabetic activities of hydrangenol and its alternatives.
Table 1: Anti-inflammatory Activity (Inhibition of NF-κB)
| Compound | IC50 (µM) | Cell Line | Inducer | Reference |
| Hydrangenol | Not explicitly defined in µM, but inhibits LPS-induced NF-κB nuclear translocation | BV2 microglial cells | LPS | [1][2] |
| Curcumin | 18.2 ± 3.9 | RAW264.7 | LPS | [3] |
| Curcumin | ~2 | 3T3-L1 adipocytes | TNF-α | [4] |
| Resveratrol (B1683913) | Dose-dependent inhibition | Mesangial cells | Proinflammatory cytokines | [5] |
Table 2: Antioxidant Activity (DPPH and ABTS Radical Scavenging)
| Compound | Assay | IC50 | Reference |
| Hydrangenol | Not explicitly found | ||
| Curcumin | DPPH | 3.20 µg/mL | [6] |
| Curcumin | ABTS | 15.59 µg/mL | [6] |
| Resveratrol | DPPH | 0.131 mM | [7] |
| Resveratrol | ABTS | 2.86 µg/mL | [8] |
| Epigallocatechin gallate (EGCG) | DPPH | 77.2% scavenging at 400 µM | [9] |
| Epigallocatechin gallate (EGCG) | ABTS | Similar to DPPH results | [9] |
Table 3: Anti-diabetic Activity (α-Amylase and α-Glucosidase Inhibition)
| Compound | Enzyme | IC50 | Reference |
| Hydrangenol | α-Amylase | 3.6 mg/mL | [10] |
| Hydrangenol | α-Glucosidase | 0.97 mg/mL | [10] |
| Curcumin | α-Amylase | 51.32 µM | [11] |
| Curcumin | α-Glucosidase | 20.92 µg/mL | [12] |
| Resveratrol | α-Amylase | 3.62 µg/mL | [13] |
| Resveratrol | α-Glucosidase | 22.1 µM | [14] |
| Acarbose (Positive Control) | α-Amylase | 0.51 mg/mL | [10] |
| Acarbose (Positive Control) | α-Glucosidase | 2.1 mg/mL | [10] |
Signaling Pathways Modulated by Hydrangenol
Hydrangenol exerts its anti-inflammatory effects through the modulation of key signaling pathways. Below are diagrams illustrating these mechanisms.
Caption: Hydrangenol inhibits the NF-κB signaling pathway.
Caption: Hydrangenol activates the Nrf2-mediated HO-1 signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anti-inflammatory Activity Assay (NF-κB Inhibition in BV2 Microglial Cells)
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of hydrangenol for 1 hour.
-
Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubating for the desired time (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: The production of NO is measured in the culture supernatant using the Griess reagent.
-
Western Blot Analysis: To assess the effect on the NF-κB pathway, cells are lysed, and nuclear and cytoplasmic extracts are prepared. The protein levels of p65 in the nucleus and IκBα in the cytoplasm are determined by Western blotting using specific antibodies.
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or Lamin B1). The IC50 value is calculated from the dose-response curve of NO production inhibition.
Caption: Workflow for assessing anti-inflammatory activity.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727).
-
Sample Preparation: Hydrangenol and reference compounds (e.g., ascorbic acid, trolox) are dissolved in methanol at various concentrations.
-
Reaction: The sample solution is mixed with the DPPH solution in a 96-well plate or a cuvette.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the plot of scavenging activity against the concentration of the compound.
Anti-diabetic Activity Assay (α-Glucosidase and α-Amylase Inhibition)
-
Enzyme and Substrate Preparation: Solutions of α-glucosidase and its substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and α-amylase and its substrate starch are prepared in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Inhibition Assay:
-
α-Glucosidase: Hydrangenol or a reference inhibitor (e.g., acarbose) is pre-incubated with the α-glucosidase solution. The reaction is initiated by adding the pNPG substrate. After incubation, the reaction is stopped, and the absorbance of the released p-nitrophenol is measured at 405 nm.
-
α-Amylase: Hydrangenol or a reference inhibitor is pre-incubated with the α-amylase solution. The reaction is initiated by adding the starch solution. After incubation, the amount of reducing sugar produced is measured using the dinitrosalicylic acid (DNS) method, with absorbance read at 540 nm.
-
-
Calculation: The percentage of enzyme inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with the inhibitor.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined from the plot of percentage inhibition against the concentration of the compound.
This guide demonstrates that hydrangenol exhibits a range of bioactive properties comparable to, and in some cases potentially exceeding, those of well-established natural compounds. The provided data and protocols offer a solid foundation for further research and development of hydrangenol as a therapeutic agent.
References
- 1. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitepress.org [scitepress.org]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Hydrangenol's Efficacy on Skin Health: A Comparative Analysis of In Vivo and In Vitro Evidence
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from preclinical models to clinical applications is paramount. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of hydrangenol (B20845), a natural dihydroisocoumarin isolated from Hydrangea serrata, for promoting skin health. The following sections detail the experimental evidence for its anti-photoaging, moisturizing, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols.
Hydrangenol has demonstrated significant promise as a potent agent for skin health, with studies highlighting its ability to mitigate wrinkle formation, enhance skin hydration, and reduce inflammation.[1][2][3][4] Its mechanisms of action have been elucidated through both cellular and animal models, providing a robust foundation for its potential therapeutic and cosmetic applications.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on hydrangenol, offering a clear comparison of its efficacy across different experimental systems.
In Vivo Efficacy of Hydrangenol in UVB-Irradiated Hairless Mice
| Parameter | Treatment Group (Oral Administration) | Result | Reference |
| Wrinkle Formation | Hydrangenol (5-40 mg/kg/day for 7 weeks) | Dose-dependent mitigation of wrinkle formation. | [1][2] |
| Skin Thickness | Hydrangenol (5, 10, 20, or 40 mg/kg) | Significant reduction in epidermal, dermal, and total skin thickness compared to the UVB-irradiated control group. | [2][5] |
| Transepidermal Water Loss (TEWL) | Hydrangenol (5-40 mg/kg/day) | Dose-dependent reduction in TEWL. | [5][6] |
| Skin Hydration | Hydrangenol (5-40 mg/kg/day) | Increased epidermal water content. | [5] |
| Collagen Degradation | Hydrangenol (5-40 mg/kg/day) | Prevented UVB-induced reduction in pro-collagen type I production in a dose-dependent manner. | [2][4] |
| Gene Expression (Skin Tissue) | Hydrangenol (5-40 mg/kg/day) | - Increased: Involucrin, Filaggrin, AQP3, Pro-COL1A1, Nrf2, HO-1, NQO-1, GCLM, GCLC- Decreased: MMP-1, MMP-3, COX-2, IL-6, HYAL-1, HYAL-2 | [1][2][3][4] |
| Protein Expression (Skin Tissue) | Hydrangenol (5-40 mg/kg/day) | - Increased: Pro-COL1A1, Nrf2, HO-1- Decreased Phosphorylation: ERK, p38, STAT1, c-Fos, c-Jun | [2] |
In Vitro Efficacy of Hydrangenol
| Cell Type | Parameter | Treatment Condition | Result | Reference |
| UVB-irradiated Fibroblasts | Gene Expression | Hydrangenol | Suppressed expression of MMP-1, MMP-3, COX-2, IL-6, IL-8, IL-1β, HYAL-1, and HYAL-2. | [6] |
| UVB-irradiated Hs68 cells | Reactive Oxygen Species (ROS) | Hydrangenol | Reduced ROS production. | [2][6] |
| HaCaT Keratinocytes | Cell Proliferation | Hydrangenol (15–60 µM) | Promoted cell growth in a wound healing assay. | [7][8] |
| HaCaT Keratinocytes | Gene Expression | Hydrangenol (15–60 µM) | - Upregulated: Hyaluronic acid synthases (HAS1, HAS2, HAS3), Keratin 5, 6, 16- Inhibited: Hyaluronidases (HYAL) | [7][8][9] |
| HDF Cells | Gene Expression | Hydrangenol | Upregulated COL1A1. | [9] |
| H₂O₂-induced DPCs | Antioxidant Activity | Hydrangenol | Significantly enhanced catalase activity. | [10] |
| H₂O₂-induced DPCs | Gene Expression | Hydrangenol | Reduced expression of TNF-α. | [10] |
| General | Antioxidant Capacity | Hydrangenol | TEAC values: 1.8 to 3.2 mmol TE/mmolORAC values: 16.5-27.0 mmol TE/mmol | [11][12] |
Signaling Pathways and Mechanisms of Action
Hydrangenol exerts its protective effects on the skin through the modulation of several key signaling pathways. Upon exposure to UVB radiation, a cascade of inflammatory and degradative processes is initiated. Hydrangenol has been shown to intervene at critical points in these pathways.
One of the primary mechanisms is the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] Hydrangenol attenuates the phosphorylation of ERK and p38, which in turn suppresses the activation of the transcription factor activator protein 1 (AP-1).[2][6] AP-1 is a key regulator of matrix metalloproteinases (MMPs) like MMP-1 and MMP-3, enzymes responsible for the degradation of collagen and other extracellular matrix proteins that lead to wrinkle formation.[2] Additionally, hydrangenol inhibits the phosphorylation of STAT1, another transcription factor involved in the expression of MMPs and pro-inflammatory cytokines.[2][4]
Concurrently, hydrangenol activates the nuclear factor-E2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[2][6] Nrf2 is a master regulator of the antioxidant response, and its activation by hydrangenol leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[2][3][4] This bolsters the skin's defense against oxidative stress, a primary driver of photoaging.
Experimental Protocols
To facilitate the replication and further investigation of hydrangenol's effects, detailed methodologies for key experiments are provided below.
In Vivo Anti-Photoaging Study in Hairless Mice
-
Animal Model: HR-1 hairless mice are used as the animal model for UVB-induced skin photoaging.[2]
-
UVB Irradiation: The dorsal skin of the mice is exposed to UVB radiation three times a week for a period of seven weeks. The UVB dose is gradually increased during the study.[4]
-
Hydrangenol Administration: Hydrangenol is administered orally on a daily basis at concentrations of 5, 10, 20, or 40 mg/kg body weight for the duration of the seven-week experiment.[1][2][4]
-
Evaluation of Wrinkles: Skin replicas of the dorsal skin are taken and analyzed using image analysis software to quantify wrinkle area, length, and depth.[4]
-
Histological Analysis: Skin tissue samples are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to measure epidermal and dermal thickness. Masson's trichrome staining is used to visualize collagen fibers.[2][4]
-
Gene and Protein Expression Analysis: Total RNA and protein are extracted from the skin tissue. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes. Western blot analysis is used to determine the protein levels and phosphorylation status of key signaling molecules.[2][3][4]
In Vitro Wound Healing Assay in Keratinocytes
-
Cell Culture: Human keratinocytes (HaCaT) are cultured in appropriate media until they reach confluence in a multi-well plate.[7][8]
-
Scratch Wound: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.[7]
-
Treatment: The cells are then treated with various concentrations of hydrangenol (e.g., 15-60 µM).[7][8]
-
Image Acquisition: Images of the wound area are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software. This provides an indication of cell migration and proliferation.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
Synthetic Hydrangenol Derivatives Emerge as Potent Anti-Inflammatory Agents, Outperforming Parent Compound
For Immediate Release
A recent surge in pharmacological research has identified novel synthetic derivatives of hydrangenol (B20845) with significantly enhanced anti-inflammatory properties and improved metabolic stability compared to their natural precursor. These findings, aimed at researchers, scientists, and drug development professionals, highlight a promising new avenue for the development of potent therapeutics for inflammatory diseases.
Hydrangenol, a natural dihydroisocoumarin, has long been recognized for its anti-inflammatory effects. However, its therapeutic potential has been hampered by metabolic instability. New research has focused on synthesizing derivatives that retain the core pharmacophore of hydrangenol while addressing its stability issues. One standout derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, referred to as Compound 11, has demonstrated superior anti-inflammatory and antinociceptive activities in both in vitro and in vivo studies.[1]
Enhanced Efficacy and Stability of Synthetic Derivatives
Compound 11 has shown to be a potent inhibitor of key inflammatory mediators. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, it effectively downregulated the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1] Furthermore, it suppressed the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[1] A key advantage of Compound 11 is its enhanced plasma stability, overcoming a significant limitation of the parent hydrangenol molecule.[1]
The anti-inflammatory effects of hydrangenol and its derivatives are primarily attributed to their ability to modulate key signaling pathways. Research indicates that these compounds suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[1][2][3] Additionally, they have been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling cascade.[4]
Comparative Anti-Inflammatory Activity
The following table summarizes the observed effects of hydrangenol and its synthetic derivative, Compound 11, on various inflammatory markers.
| Compound | Target | Model System | Observed Effect | Reference |
| Hydrangenol | NO, iNOS | LPS-stimulated BV2 microglial cells | Inhibition of production and expression | [2][3] |
| NF-κB | LPS-stimulated BV2 microglial cells | Suppression of nuclear translocation of subunits | [2][3] | |
| Nrf2-mediated HO-1 | LPS-stimulated BV2 microglial cells | Activation of pathway | [2] | |
| Compound 11 | NO, PGE2 | LPS-induced RAW264.7 macrophages | Dominant downregulation of production | [1] |
| iNOS, COX-2 | LPS-induced RAW264.7 macrophages & Carrageenan-induced rats | Inhibition of expression | [1] | |
| IL-1β, TNF-α, IL-6 | LPS-induced RAW264.7 macrophages | Suppression of expression | [1] | |
| NF-κB, AP-1, STAT | LPS-provoked RAW264.7 macrophages | Inhibition of pathways | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
Objective: To evaluate the ability of synthetic hydrangenol derivatives to inhibit the production of pro-inflammatory mediators in vitro.
Methodology:
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Nitric Oxide (NO) Assay: After a 24-hour incubation period, the concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis: To determine the effect on protein expression (e.g., iNOS, COX-2, and components of the NF-κB and MAPK pathways), cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane and probing with specific primary and secondary antibodies.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of synthetic hydrangenol derivatives.
Methodology:
-
Animals: Male Wistar rats are used for the experiment.
-
Grouping: Animals are divided into a vehicle control group, a positive control group (e.g., indomethacin), and test compound groups at various doses.
-
Compound Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Paw edema is induced by a subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
-
Tissue Analysis: After the experiment, paw tissue can be collected for histological analysis and to measure the expression of inflammatory markers like iNOS and COX-2 via immunohistochemistry or Western blot.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of hydrangenol derivatives and a typical experimental workflow.
Caption: Key inflammatory signaling pathways targeted by hydrangenol derivatives.
Caption: General experimental workflow for evaluating anti-inflammatory potential.
References
- 1. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo anti-inflammatory and chondroprotective effects of standardized hot water extract from Hydrangea serrata (Thunb.) Ser. via modulation of NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Hydrangenol (B20845), a naturally occurring dihydroisocoumarin found in the leaves of Hydrangea macrophylla, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of hydrangenol and its related compounds, supported by experimental data and detailed methodologies. We delve into its anti-inflammatory, antioxidant, and anti-diabetic properties, offering insights for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities
The therapeutic potential of hydrangenol and its derivatives is rooted in their ability to modulate key biological pathways. The following tables summarize the quantitative data on their performance in various experimental models, providing a basis for objective comparison.
Anti-inflammatory Activity
Hydrangenol and its synthetic analogs have demonstrated significant anti-inflammatory effects. A notable synthetic derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (Compound 11), exhibits potent inhibition of pro-inflammatory mediators.
| Compound | Assay | Target/Cell Line | IC50 / Inhibition | Reference |
| Hydrangenol | Nitric Oxide (NO) Production | LPS-induced RAW264.7 macrophages | - | [1] |
| Compound 11 | Nitric Oxide (NO) Production | LPS-induced RAW264.7 macrophages | Dominant downregulation | [2] |
| Compound 11 | Prostaglandin E₂ (PGE₂) Production | LPS-induced RAW264.7 macrophages | Dominant downregulation | [2] |
Note: Specific IC50 values for hydrangenol's direct inhibition of NO production in this specific study were not provided, but its modulatory effect on the upstream signaling pathways was established.
Enzyme Inhibitory Activity (Anti-diabetic Potential)
Hydrangenol has been shown to inhibit key enzymes involved in carbohydrate metabolism, suggesting its potential as an anti-diabetic agent.
| Compound | Enzyme | IC50 | Positive Control | Reference |
| Hydrangenol | α-amylase | 3.6 mg/mL (52% inhibition) | Acarbose (IC50: 0.51 mg/mL, 99% inhibition) | [3] |
| Hydrangenol | α-glucosidase | 0.97 mg/mL (51% inhibition) | Acarbose (IC50: 2.1 mg/mL, 46% inhibition) | [3] |
Antioxidant Capacity
The antioxidant properties of hydrangenol have been evaluated using various assays, demonstrating its ability to scavenge free radicals.
| Compound | Assay | Result | Reference |
| Hydrangenol | Trolox Equivalent Antioxidant Capacity (TEAC) | 1.8 - 3.2 mmol TE/mmol | [3] |
| Hydrangenol | Oxygen Radical Absorbance Capacity (ORAC) | 16.5 - 27.0 mmol TE/mmol | [3] |
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a wide range of hydrangenol analogs is still an emerging area of research, preliminary findings and data from related dihydroisocoumarin and coumarin (B35378) structures provide valuable insights:
-
The Dihydroisocoumarin Scaffold: The core 3,4-dihydro-1H-isochromen-1-one structure is crucial for the biological activity of hydrangenol.
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic rings significantly influence the antioxidant and anti-inflammatory activities. The phenolic hydroxyls are key for free radical scavenging.
-
The 3-Aryl Substituent: The nature of the substituent at the 3-position of the dihydroisocoumarin ring plays a critical role in modulating activity. Modifications to this group can impact potency and selectivity.
-
Planarity and Stability: The conversion of the metabolically unstable dihydroisocoumarin ring of hydrangenol to a more stable 4H-chromen-4-one scaffold in Compound 11 demonstrates a promising strategy for developing more drug-like candidates with enhanced anti-inflammatory properties[2].
Further synthesis and evaluation of a diverse library of hydrangenol analogs with systematic modifications of the aromatic rings and the lactone moiety are necessary to establish a more detailed and predictive SAR model.
Signaling Pathway Modulation
Hydrangenol exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central to the inflammatory and antioxidant responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS and COX-2, resulting in the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE₂). Hydrangenol has been shown to suppress this pathway, thereby reducing the expression of these inflammatory mediators.
References
- 1. Deciphering the detailed structure-activity relationship of coumarins as Monoamine oxidase enzyme inhibitors-An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Glycoside Synthesis: Chemical vs. Enzymatic Approaches
For researchers, scientists, and drug development professionals, the synthesis of glycosides is a critical process in the development of new therapeutics and biological probes. The choice between chemical and enzymatic synthesis methods can significantly impact the efficiency, cost, and environmental footprint of the process. This guide provides an objective comparison of these two primary approaches, supported by experimental data, detailed protocols, and workflow visualizations.
The formation of a glycosidic bond, the linkage that connects a carbohydrate to another molecule, can be achieved through various chemical and enzymatic strategies. Chemical synthesis, with its long history, offers versatility, while enzymatic synthesis provides high specificity and milder reaction conditions. The optimal method depends on the specific glycoside target, desired purity, scale of production, and available resources.
At a Glance: Chemical vs. Enzymatic Glycoside Synthesis
| Feature | Chemical Synthesis (e.g., Koenigs-Knorr) | Enzymatic Synthesis (e.g., using Glycosyltransferases) |
| Stereoselectivity | Variable, often requires specific protecting groups and reaction conditions to control anomeric configuration (α/β mixtures are common).[1][2][3] | High to complete stereospecificity, dictated by the enzyme's active site.[3][4] |
| Regioselectivity | Requires extensive use of protecting and deprotecting groups to achieve specific linkages.[3][4] | High to complete regioselectivity, as enzymes target specific hydroxyl groups on the acceptor molecule.[4] |
| Reaction Conditions | Often harsh, requiring anhydrous solvents, heavy metal catalysts (e.g., silver or mercury salts), and extreme temperatures.[1][5] | Mild, typically performed in aqueous buffers at or near physiological pH and temperature.[2][4] |
| Yield | Can be high for simple glycosides, but overall yields for multi-step syntheses of complex glycans are often low (<1% in some cases).[3] Good reaction yields are considered to be in the range of 60% to 95% for a single step.[3] | Generally high, with enzymatic reactions often proceeding with high conversion rates.[3][6] |
| Substrate Scope | Broad, can be applied to a wide range of non-natural donors and acceptors.[3] | Generally more limited to the natural substrates of the enzyme, although some enzymes exhibit broader substrate tolerance.[3] |
| Byproducts & Waste | Generates significant amounts of waste, including heavy metal salts and organic solvents, posing environmental concerns.[2][7] | Minimal waste generation, as reactions are performed in aqueous media and are highly specific. Considered a "greener" approach.[4][7] |
| Cost | Can be expensive due to the cost of protecting groups, catalysts, solvents, and multi-step procedures.[2][8] | The cost of enzymes (especially glycosyltransferases) and nucleotide-sugar donors can be high, but the overall process can be more cost-effective for complex glycosides due to fewer steps.[3][8] |
| Purification | Often requires extensive chromatographic purification to separate the desired product from byproducts and unreacted starting materials.[9] | Purification is often simpler due to the high specificity of the reaction, sometimes requiring only removal of the enzyme and buffer components.[10][11] |
Experimental Protocols
Chemical Synthesis: Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classic method for forming a glycosidic bond by reacting a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[1][12]
Materials:
-
Glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Glycosyl acceptor (e.g., methyl α-L-fucopyranoside)
-
Promoter (e.g., silver(I) oxide)
-
Catalyst (optional, e.g., 2-aminoethyl diphenylborinate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Celite
Procedure:
-
Dissolve the glycosyl acceptor and silver(I) oxide in anhydrous acetonitrile (B52724) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
If using a catalyst, add it to the mixture.
-
Add the glycosyl donor to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 4 hours), monitoring the progress by thin-layer chromatography (TLC). The color of the reaction mixture may change, for instance, from black to gray.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with a suitable solvent (e.g., dichloromethane).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired glycoside.[13]
Enzymatic Synthesis: Glycosyltransferase-Catalyzed Glycosylation
This protocol describes a typical enzymatic glycosylation reaction using a glycosyltransferase to transfer a sugar moiety from a nucleotide-sugar donor to an acceptor molecule.
Materials:
-
Glycosyltransferase (e.g., β1,3-N-acetylglucosaminyltransferase)
-
Acceptor substrate (e.g., a glycoprotein (B1211001) or a smaller oligosaccharide)
-
Donor substrate (e.g., UDP-N-acetylglucosamine)
-
Reaction buffer (e.g., 150 mM sodium cacodylate buffer, pH 7.2)
-
Cofactors (if required by the enzyme, e.g., Mg²⁺, Mn²⁺)
-
Enzyme source (e.g., purified enzyme or cell lysate containing the enzyme)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, acceptor substrate, and donor substrate.
-
If using a cell lysate, add the appropriate amount of total protein (e.g., 10-20 µg). If using a purified enzyme, add the optimized amount.
-
Initiate the reaction by adding the glycosyltransferase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1-4 hours).
-
Terminate the reaction, for example, by heating or adding a quenching solution.
-
Analyze the reaction mixture to confirm product formation using methods such as high-performance liquid chromatography (HPLC), mass spectrometry, or TLC.
-
Purify the product if necessary. For enzymatically synthesized glycosides, purification can sometimes be as simple as using a C18 cartridge to separate the product from the more polar starting materials and buffer components.[11][14]
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the typical workflows for chemical and enzymatic glycoside synthesis.
The Impact on Drug Development
The choice of glycosylation strategy has profound implications in drug development. Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a therapeutic molecule, affecting its solubility, stability, bioavailability, and immunogenicity.
Chemical synthesis offers the flexibility to introduce non-natural sugar moieties and linkages, which can be advantageous for creating novel drug candidates with improved properties. However, the multi-step nature and purification challenges can hinder rapid lead optimization.
Enzymatic synthesis , with its high precision and milder conditions, is particularly well-suited for the glycosylation of sensitive biomolecules like proteins and peptides.[15] The ability to generate homogeneous glycoforms is crucial for ensuring batch-to-batch consistency of biologic drugs, a key regulatory requirement. Furthermore, the "green" nature of enzymatic processes aligns with the growing emphasis on sustainable manufacturing in the pharmaceutical industry.[4][7]
Conclusion
Both chemical and enzymatic synthesis of glycosides are powerful tools in the arsenal (B13267) of chemists and drug developers. Chemical methods provide versatility for creating diverse structures, while enzymatic approaches offer unparalleled precision and sustainability. The selection of the most appropriate method requires a careful evaluation of the target molecule's complexity, the desired purity and yield, and considerations of cost and environmental impact. As enzyme engineering and biocatalysis continue to advance, the utility of enzymatic glycosylation in pharmaceutical development is expected to expand even further, offering efficient and elegant solutions for the synthesis of complex and life-saving glycoconjugates.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 6. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustainable Natural Product Glycosylation: A Critical Evaluation of Biocatalytic and Chemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemtry.in [chemtry.in]
- 10. US5874261A - Method for the purification of glycosyltransferases - Google Patents [patents.google.com]
- 11. escholarship.org [escholarship.org]
- 12. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TCI Practical Example: The Regioselective Koenigs-Knorr-Type Glycosylation of Carbohydrates Using a Borinic Acid Ester Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04392A [pubs.rsc.org]
Safety Operating Guide
Prudent Disposal of (3R)-Hydrangenol 8-O-glucoside pentaacetate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for (3R)-Hydrangenol 8-O-glucoside pentaacetate (CAS No. 113270-98-7), and given that its toxicological and ecological properties are not well-characterized, a conservative approach is mandated. Therefore, it is essential to handle and dispose of this compound as a potentially hazardous chemical waste.
Summary of Key Information
As specific quantitative data regarding the disposal of this compound is not publicly available, the following table summarizes the known information and the conservative approach that should be taken.
| Parameter | Information | Disposal Consideration |
| CAS Number | 113270-98-7 | Use for waste manifest and labeling. |
| Synonyms | Not widely available | N/A |
| Hazard Classification | Not officially classified. Toxicological properties are not fully investigated.[1] | Treat as hazardous waste. |
| Physical Form | Typically a solid powder. | Solid waste stream. |
| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone (B3395972). | Do not dispose of down the drain. Solutions should be treated as chemical waste. |
| Regulatory Framework | Disposal is governed by local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA) in the U.S.[2][3] | Follow all applicable hazardous waste regulations. |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound or its waste.
2. Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused or expired this compound powder in a dedicated, properly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, spatulas, and disposable gloves should also be placed in this container.
-
-
Liquid Waste:
-
If the compound is in solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
Original containers of the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for chemically contaminated glassware or plastic.
-
3. Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: "113270-98-7"
-
An indication of the hazards (in the absence of data, "Caution: Chemical with Unknown Hazards" is appropriate).
-
The accumulation start date.
-
The name of the principal investigator or research group.
-
4. Storage of Chemical Waste
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.
5. Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound in the regular trash or down the sanitary sewer.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (3R)-Hydrangenol 8-O-glucoside pentaacetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3R)-Hydrangenol 8-O-glucoside pentaacetate. The following procedures are based on best practices for handling similar acetylated glycoside compounds in a laboratory setting.
I. Personal Protective Equipment (PPE)
When handling this compound, which is typically a powder solid, adherence to standard laboratory safety protocols is essential. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Gloves and Lab Coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] A standard lab coat should be worn at all times. |
| Respiratory Protection | Particle Filter/Mask | Under normal use conditions where dust formation is minimal, respiratory protection is not typically required.[1][2] However, if handling procedures may generate dust, a particle filter is recommended.[2] |
II. Operational Plan: Step-by-Step Handling and Disposal
A. Pre-Handling Preparations:
-
Area Preparation: Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, before beginning the experiment.
B. Handling the Compound:
-
Don PPE: Put on the required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the powdered compound. To avoid creating dust, perform this task in a draft-shielded balance enclosure or a fume hood.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Common solvents for similar compounds include Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.
-
General Handling: Avoid direct contact with the skin, eyes, or clothing.[1][2] Do not ingest or inhale the compound.[1][2]
C. Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Environment: Store in a dry, cool, and well-ventilated place.[1][2] For long-term storage, follow the supplier's recommendations, which may include refrigeration or freezing.
D. Disposal Plan:
-
Solid Waste: Sweep up any spilled solid material and place it into a suitable, labeled container for chemical waste disposal.[2] Avoid actions that could generate dust.[2]
-
Liquid Waste: Collect any solutions containing the compound in a designated and properly labeled hazardous waste container.
-
Environmental Precautions: Do not release the chemical into the environment.[2]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.
III. Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
